cIAP1 ligand 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C34H40N4O6S |
|---|---|
Molecular Weight |
632.8 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C34H40N4O6S/c1-22(37(2)34(43)44-20-23-11-5-3-6-12-23)31(41)36-29(24-13-7-4-8-14-24)33(42)38-18-10-17-28(38)32-35-27(21-45-32)30(40)25-15-9-16-26(39)19-25/h3,5-6,9,11-12,15-16,19,21-22,24,28-29,39H,4,7-8,10,13-14,17-18,20H2,1-2H3,(H,36,41)/t22-,28-,29-/m0/s1 |
InChI Key |
WAZFEKJBUJBBQP-ZRKWFTTGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of cIAP1 Ligands: A Technical Guide for Researchers
An In-depth Examination of SMAC Mimetics in Inducing Apoptosis and Modulating NF-κB Signaling for Therapeutic Advantage
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a pivotal regulator of programmed cell death and inflammatory signaling pathways. Its overexpression is a common feature in various malignancies, contributing to therapeutic resistance and tumor survival. Consequently, cIAP1 has emerged as a compelling target for anticancer drug development. This technical guide provides a comprehensive overview of the mechanism of action of cIAP1 ligands, with a primary focus on Second Mitochondria-derived Activator of Caspases (SMAC) mimetics. These small molecules are designed to mimic the endogenous IAP antagonist, SMAC/DIABLO, thereby promoting apoptosis and modulating NF-κB signaling in cancer cells. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular interactions, signaling cascades, and experimental methodologies crucial for understanding and harnessing the therapeutic potential of cIAP1 ligands.
Molecular Mechanism of Action
The primary mechanism of action of cIAP1 ligands, particularly SMAC mimetics, involves the direct binding to the Baculoviral IAP Repeat (BIR) domains of cIAP1. This interaction initiates a cascade of events leading to the elimination of cIAP1 and the subsequent induction of apoptosis.
Binding to BIR Domains and Conformational Change
cIAP1, along with its close homolog cIAP2, possesses three BIR domains (BIR1, BIR2, and BIR3) and a C-terminal RING (Really Interesting New Gene) domain which confers E3 ubiquitin ligase activity. SMAC mimetics are designed to mimic the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the mature SMAC protein, which is the natural antagonist of IAPs.[1] This AVPI motif binds to a conserved groove on the BIR3 domain of cIAP1.[2][3]
Biochemical and structural studies have revealed that in its unliganded state, cIAP1 exists in a compact, monomeric conformation where the RING domain is sequestered, preventing its dimerization and activation.[4] The binding of a SMAC mimetic to the BIR3 domain induces a significant conformational change in the cIAP1 protein.[4] This change relieves the autoinhibitory sequestration of the RING domain, enabling it to dimerize with another cIAP1-RING domain.
Auto-ubiquitination and Proteasomal Degradation
The dimerization of the RING domains is the critical step for the activation of cIAP1's E3 ubiquitin ligase activity. Once activated, cIAP1 catalyzes its own polyubiquitination in an auto-ubiquitination process. This process is dependent on the E2 ubiquitin-conjugating enzyme UBE2N and involves the formation of complex K48/K63 and K11/K48 branched ubiquitin chains. These polyubiquitin chains act as a recognition signal for the 26S proteasome, leading to the rapid and efficient degradation of the cIAP1 protein. This degradation can occur within minutes of SMAC mimetic treatment.
The degradation of cIAP1 is a crucial event, as it removes the inhibitory brake on apoptosis and NF-κB signaling pathways.
Downstream Signaling Consequences
The degradation of cIAP1 triggers two major downstream signaling pathways with significant implications for cancer therapy: the activation of the NF-κB pathway and the induction of apoptosis.
Activation of the Non-Canonical NF-κB Pathway
In resting cells, cIAP1 is part of a complex that targets NF-κB-inducing kinase (NIK) for ubiquitination and proteasomal degradation, thereby keeping the non-canonical NF-κB pathway inactive. The degradation of cIAP1 induced by SMAC mimetics leads to the stabilization and accumulation of NIK. Stabilized NIK then phosphorylates and activates IκB kinase α (IKKα), which in turn phosphorylates and processes the p100 subunit of NF-κB2 to its active p52 form. The p52 subunit then translocates to the nucleus with RelB to activate the transcription of target genes, including TNFα.
Induction of Apoptosis
The induction of apoptosis by SMAC mimetics can occur through two interconnected mechanisms, both of which are often dependent on the autocrine or paracrine production of Tumor Necrosis Factor-alpha (TNFα) that is stimulated by NF-κB activation.
-
TNFα-dependent Extrinsic Apoptosis: The newly synthesized TNFα binds to its receptor, TNFR1, on the cell surface. In the absence of cIAP1, the TNFR1 signaling complex (Complex I) is unstable. This leads to the formation of a secondary cytosolic death-inducing signaling complex (DISC) known as Complex II, which consists of FADD, pro-caspase-8, and RIPK1. The proximity of pro-caspase-8 molecules within Complex II leads to their auto-cleavage and activation. Active caspase-8 then initiates a caspase cascade by cleaving and activating downstream effector caspases, such as caspase-3 and caspase-7, ultimately leading to the execution of apoptosis.
-
Inhibition of XIAP and Intrinsic Apoptosis: While SMAC mimetics primarily target cIAP1 and cIAP2 for degradation, many also possess binding affinity for X-linked inhibitor of apoptosis protein (XIAP), another key IAP family member. XIAP directly inhibits the activity of caspase-3, -7, and -9. By binding to XIAP, SMAC mimetics can relieve this inhibition, thereby lowering the threshold for apoptosis induction.
Quantitative Data on Key cIAP1 Ligands
The following table summarizes the binding affinities and cellular activities of several prominent SMAC mimetics that are or have been in clinical development.
| Compound | Target(s) | Binding Affinity (Kd/Ki) to cIAP1 | Binding Affinity (Kd/Ki) to cIAP2 | Binding Affinity (Kd/Ki) to XIAP | cIAP1 Degradation IC50 | Cell Viability IC50 | Reference(s) |
| Birinapant (TL32711) | cIAP1, cIAP2, XIAP | <1 nM (Kd) | N/A | 45 nM (Kd) | 17 ± 11 nM (GFP-cIAP1) | ~300 nM (SUM190 cells) | |
| GDC-0152 | cIAP1, cIAP2, XIAP, ML-IAP | 17 nM (Ki) | 43 nM (Ki) | 28 nM (Ki) | N/A | N/A | |
| LCL161 | cIAP1, cIAP2, XIAP | 0.4 nM (IC50 in MDA-MB-231 cells) | N/A | 35 nM (IC50 in HEK293 cells) | N/A | 0.25 - 19 µM (various cell lines) | |
| Compound 5 (Selective) | cIAP1, cIAP2 | 3.2 nM (Ki) | 9.5 nM (Ki) | >3 µM (Ki) | N/A | 46 nM (MDA-MB-231 cells) |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of cIAP1 ligands.
Protocol 1: Western Blot Analysis of cIAP1 Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of cIAP1 protein in cells treated with a SMAC mimetic.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
SMAC mimetic of interest (e.g., Birinapant)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cIAP1
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the SMAC mimetic for the desired time points (e.g., 0, 1, 2, 4, 8 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities using densitometry software to determine the relative cIAP1 protein levels.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Induction
This protocol measures the activity of effector caspases-3 and -7 as a marker of apoptosis induction.
Materials:
-
Cancer cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and allow them to attach overnight. Treat the cells with the SMAC mimetic at various concentrations and for different durations. Include untreated and positive control (e.g., staurosporine) wells.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activity Measurement: Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells. Mix by shaking for 30 seconds to 2 minutes.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly assesses the E3 ubiquitin ligase activity of cIAP1 and its ability to auto-ubiquitinate in the presence of a SMAC mimetic.
Materials:
-
Recombinant purified cIAP1 protein
-
Recombinant E1 ubiquitin-activating enzyme
-
Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Ubiquitin
-
ATP
-
SMAC mimetic
-
Ubiquitination reaction buffer
-
Anti-cIAP1 or anti-ubiquitin antibody for Western blotting
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, E1, E2, ubiquitin, and recombinant cIAP1.
-
Initiation of Reaction: Add the SMAC mimetic to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding Laemmli sample buffer and boiling.
-
Analysis: Analyze the reaction products by SDS-PAGE and Western blotting using an anti-cIAP1 or anti-ubiquitin antibody to detect the formation of higher molecular weight polyubiquitinated cIAP1 species.
Protocol 4: NF-κB Luciferase Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway in response to SMAC mimetic treatment.
Materials:
-
Cell line stably or transiently transfected with an NF-κB luciferase reporter construct
-
SMAC mimetic
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Transfection and Seeding: Transfect cells with the NF-κB luciferase reporter plasmid. Seed the transfected cells in a 96-well plate.
-
Treatment: Treat the cells with the SMAC mimetic at various concentrations.
-
Cell Lysis and Luciferase Assay: After the desired treatment time, lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Luminescence Measurement: Measure the luminescence using a luminometer. An increase in luminescence indicates activation of the NF-κB pathway.
Conclusion
cIAP1 ligands, particularly SMAC mimetics, represent a promising class of targeted anticancer agents. Their mechanism of action is multifaceted, initiating a cascade of events that begins with the binding to cIAP1 and culminates in its degradation. This leads to the dual outcomes of NF-κB activation, which can promote an anti-tumor immune response through TNFα production, and the induction of apoptosis, directly killing cancer cells. The in-depth understanding of these molecular mechanisms, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for the continued development and optimization of these therapies. The ability to precisely measure target engagement, pathway modulation, and cellular outcomes will be critical for advancing the clinical application of cIAP1 ligands and realizing their full therapeutic potential in the fight against cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Birinapant (TL32711), a bivalent SMAC mimetic, targets TRAF2-associated cIAPs, abrogates TNF-induced NF-κB activation, and is active in patient-derived xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Potent cIAP1 Ligands: A Technical Guide
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and its close homolog cIAP2 are key regulators of apoptosis and inflammatory signaling pathways.[1][2] As E3 ubiquitin ligases, they are central to cell survival and are often overexpressed in cancer cells, making them attractive targets for therapeutic intervention.[2][3] The discovery of small molecule ligands that antagonize cIAP1 function has paved the way for novel cancer therapies. These antagonists, often termed Smac mimetics, replicate the function of the endogenous mitochondrial protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI).[4]
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of potent cIAP1 ligands, with a focus on a representative antagonist, herein referred to as "cIAP1 Ligand 2," a conceptual molecule representing potent and selective non-peptidic Smac mimetics described in the scientific literature. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.
Discovery of cIAP1 Ligands
The development of cIAP1 antagonists has primarily followed two strategic paths: mimicking the endogenous Smac protein and fragment-based drug discovery.
Structure-Based Design: Smac Mimetics
The endogenous antagonist Smac/DIABLO inhibits IAP proteins by binding to a specific surface groove on their Baculoviral IAP Repeat (BIR) domains. This interaction is mediated by the N-terminal tetrapeptide motif, Ala-Val-Pro-Ile (AVPI). Early discovery efforts focused on creating peptidomimetic compounds that replicate this AVPI motif to compete with Smac for binding to the BIR3 domain of cIAP1. Subsequent optimization led to the development of potent, non-peptidic, small-molecule Smac mimetics with improved cell permeability and pharmacokinetic properties. These compounds are designed to occupy the same binding pocket on the cIAP1-BIR3 domain as the native Smac peptide.
Fragment-Based Drug Discovery (FBDD)
An alternative approach involves screening libraries of low-molecular-weight fragments to identify molecules that bind to the cIAP1-BIR3 domain. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are used to detect the binding of these fragments, often with millimolar affinities. The structural information gleaned from these fragment-protein complexes then guides the iterative process of "growing" or merging fragments to generate more potent lead compounds with high ligand efficiency. This strategy has successfully yielded novel, non-alanine IAP antagonists that are structurally distinct from traditional Smac mimetics.
Chemical Synthesis
The synthesis of non-peptidic Smac mimetics, such as the conceptual "this compound," typically involves multi-step organic synthesis. While specific routes are proprietary or detailed in the supplementary information of publications, a generalized synthetic scheme can be outlined. The core scaffold, often an azabicycloalkane or a related constrained structure, is designed to correctly orient the key pharmacophoric groups that mimic the AVPI peptide. The synthesis usually involves standard peptide coupling reactions, functional group interconversions, and chiral resolutions or asymmetric synthesis to obtain the desired stereochemistry, which is critical for potent activity. For specific protocols, referring to the supporting information of medicinal chemistry journals is recommended.
Quantitative Data and Biological Activity
The efficacy of cIAP1 ligands is determined by their binding affinity to the target protein and their activity in cellular models. A range of Smac mimetics have been developed with varying affinities and selectivities for different IAP family members.
Biochemical Binding Affinity
The binding affinity of ligands to the BIR3 domains of cIAP1, cIAP2, and the related XIAP is a critical measure of potency. This is typically quantified using Fluorescence Polarization (FP) assays, which measure the displacement of a fluorescently labeled probe peptide.
| Compound | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | XIAP BIR3 Ki (nM) | Selectivity (XIAP/cIAP1) | Reference |
| Compound 1 | 2.5 | 4.5 | 156 | 62.4 | |
| Compound 2 | 4.7 | 10.3 | 323 | 68.7 | |
| Compound 5 | 3.2 | 9.5 | >3000 | >937 | |
| Compound 7 | 3.4 | 10.2 | 3172 | 933 | |
| GDC-0152 | 17 | 43 | 28 | 1.6 |
Table 1: Comparative binding affinities of representative Smac mimetics to IAP BIR3 domains. Lower Ki values indicate higher binding affinity.
Cellular Activity
The cellular activity of cIAP1 ligands is assessed by their ability to induce the degradation of cIAP1 and subsequently trigger apoptosis in cancer cell lines. Many Smac mimetics require the presence of Tumor Necrosis Factor-alpha (TNFα) to induce cell death effectively.
| Compound | Cell Line | GI50 (nM) | Assay Type | Reference |
| Compound 5 | MDA-MB-231 | 6.4 | Cell Growth Inhibition | |
| Compound 5 | SK-OV-3 | 4.8 | Cell Growth Inhibition | |
| Lead 1 | EVSA-T | ~250 | Proliferation | |
| Lead 2 | EVSA-T | ~300 | Proliferation |
Table 2: Cellular potency of representative cIAP1 antagonists in human cancer cell lines. GI50 is the concentration required to inhibit cell growth by 50%.
Signaling Pathways and Mechanism of Action
cIAP1 and cIAP2 are critical nodes in cell death and survival signaling. They possess a C-terminal RING domain that functions as an E3 ubiquitin ligase, targeting proteins for proteasomal degradation. In the canonical NF-κB pathway, cIAP1/2 are part of the TNF receptor signaling complex and are required for the ubiquitination of RIPK1, leading to NF-κB activation and cell survival. In the non-canonical NF-κB pathway, cIAP1/2 continuously ubiquitinate and degrade NIK, keeping this pathway inactive.
Smac mimetics like "this compound" function by binding to the BIR3 domain of cIAP1. This binding induces a conformational change that activates the E3 ligase activity of the RING domain, leading to the auto-ubiquitination (or trans-ubiquitination between two cIAP1 molecules) and subsequent rapid degradation of cIAP1 by the proteasome.
The degradation of cIAP1 has two major consequences:
-
Apoptosis Induction : The removal of cIAP1 prevents the inhibition of caspase-8 activation at the TNFR1 signaling complex (Complex II), tipping the balance towards apoptosis.
-
NF-κB Activation : The degradation of cIAP1 leads to the stabilization of NIK, triggering the non-canonical NF-κB pathway. This can result in the production of TNFα, which acts in an autocrine or paracrine manner to further sensitize cells to apoptosis.
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay
This assay quantitatively determines the binding affinity of a test compound for an IAP BIR domain.
-
Principle : The assay measures the change in polarization of fluorescent light emitted from a small, fluorescently labeled peptide (probe) that mimics the AVPI binding motif. When the probe is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the larger BIR domain protein, its tumbling is restricted, leading to high polarization.
-
Reagents :
-
Recombinant, purified cIAP1-BIR3 protein.
-
Fluorescently labeled peptide probe (e.g., FAM-AVPI).
-
Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
Test compounds serially diluted in DMSO.
-
-
Procedure : a. Add assay buffer, fluorescent probe (at a concentration typically below its Kd), and the BIR3 protein to the wells of a black, low-volume 384-well plate. b. Add serial dilutions of the test compound. c. Incubate the plate at room temperature for 15-30 minutes to reach equilibrium. d. Measure fluorescence polarization using a suitable plate reader (e.g., with excitation at 485 nm and emission at 530 nm).
-
Data Analysis : The data are plotted as fluorescence polarization versus compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.
Western Blot for cIAP1 Degradation
This method is used to confirm the on-target cellular mechanism of the compound by measuring the reduction in cIAP1 protein levels.
-
Principle : Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins by size. These proteins are then transferred to a membrane and probed with antibodies specific to cIAP1 to visualize and quantify the protein.
-
Procedure : a. Seed cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the cIAP1 ligand for a specified time course (e.g., 2-8 hours). c. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors. d. Determine the total protein concentration of the lysates using a BCA or Bradford assay. e. Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. f. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. g. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. h. Incubate the membrane with a primary antibody against cIAP1. Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Erk1/2) to ensure equal protein loading. i. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis : The intensity of the cIAP1 band is quantified using densitometry software and normalized to the loading control. The results show the concentration-dependent reduction of cIAP1 protein levels following compound treatment.
Cell Viability and Apoptosis Assays
These assays measure the functional consequences of cIAP1 antagonism on cancer cells.
-
Cell Viability (e.g., CellTiter-Glo® Assay) : a. Seed cells in a 96-well plate and treat with a serial dilution of the compound (often in the presence of a sensitizing agent like TNFα). b. Incubate for a defined period (e.g., 72 hours). c. Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability. d. Read the luminescence on a plate reader. The GI50 or IC50 is calculated from the dose-response curve.
-
Apoptosis (Annexin V/Propidium Iodide Staining) : a. Treat cells with the compound for a period sufficient to induce apoptosis (e.g., 24 hours). b. Harvest the cells and wash with PBS. c. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). d. Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis. This provides a quantitative measure of induced cell death.
References
- 1. Ubiquitin Ligases cIAP1 and cIAP2 Limit Cell Death to Prevent Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. air.unimi.it [air.unimi.it]
- 4. Potent and Selective Small-Molecule Inhibitors of cIAP1/2 Proteins Reveal That the Binding of Smac Mimetics to XIAP BIR3 Is Not Required for Their Effective Induction of Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of cIAP1 in TNF Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular inhibitor of apoptosis protein 1 (cIAP1), also known as BIRC2, is a multifaceted E3 ubiquitin ligase that plays a critical role in the tumor necrosis factor (TNF) signaling pathway. Initially identified for their ability to inhibit apoptosis, the functions of cIAP1 are now understood to extend to the intricate regulation of cell survival, inflammation, and programmed cell death. This technical guide provides an in-depth exploration of the molecular mechanisms by which cIAP1 governs TNF signaling, with a focus on its interactions, enzymatic activity, and impact on downstream cellular fates. This document is intended to be a comprehensive resource, offering detailed experimental protocols and quantitative data to aid researchers in their investigation of this crucial signaling nexus.
The Core Mechanism: cIAP1 in the TNFR1 Signaling Complex
Upon binding of TNFα to its receptor, TNFR1, a multi-protein complex known as Complex I is rapidly assembled at the cell membrane. This complex serves as a primary signaling platform, and cIAP1 is a key component recruited to this assembly. The recruitment of cIAP1 is primarily mediated by its interaction with TNF receptor-associated factor 2 (TRAF2), which directly binds to the activated TNFR1.[1][2]
Once recruited, cIAP1, in conjunction with its functionally redundant paralog cIAP2, exercises its E3 ubiquitin ligase activity to catalyze the formation of polyubiquitin chains on several components of Complex I, most notably on Receptor-Interacting Protein Kinase 1 (RIPK1).[1][2] This ubiquitination is not a simple degradation signal; rather, it creates a scaffold for the recruitment of downstream signaling molecules.
cIAP1 can assemble various types of ubiquitin chains, including K11-, K48-, and K63-linked chains, on RIPK1.[3] The K63-linked polyubiquitin chains are particularly important for the recruitment of the linear ubiquitin chain assembly complex (LUBAC) and the IκB kinase (IKK) complex. This assembly is a critical step for the activation of the canonical NF-κB pathway, which in turn promotes the transcription of pro-survival and anti-apoptotic genes. In the absence of both cIAP1 and cIAP2, the polyubiquitination of RIPK1 is severely diminished, leading to impaired NF-κB activation.
Beyond its role in NF-κB activation, cIAP1-mediated ubiquitination of RIPK1 also serves to suppress its kinase activity. This is a crucial checkpoint, as the kinase activity of RIPK1 is essential for the induction of apoptosis and necroptosis. By ubiquitinating RIPK1, cIAP1 effectively holds its cell death-inducing potential in check, thereby promoting cell survival.
In situations where cIAP1 levels or activity are compromised, for instance, through the action of Smac mimetics, RIPK1 is not efficiently ubiquitinated. This allows RIPK1 to dissociate from Complex I and form a secondary cytosolic complex, known as Complex II or the ripoptosome, which contains FADD and caspase-8, leading to the initiation of apoptosis. Alternatively, under caspase-8 deficient conditions, RIPK1 can interact with RIPK3 to induce necroptosis. Therefore, cIAP1 acts as a critical switch, determining whether TNF signaling leads to cell survival or cell death.
Quantitative Data on cIAP1 Function in TNF Signaling
The following table summarizes key quantitative data related to the interactions and activity of cIAP1 in the TNF signaling pathway, providing a reference for researchers in the field.
| Parameter | Interacting Proteins | Value | Cell/System Type | Reference |
| Binding Affinity (Kd) | TRAF2 : cIAP2 | 1.7 µM | In vitro | |
| Inhibitory Concentration (IC50) | cIAP1 inhibition of procaspase-3 activation | 2-3 times that of XIAP | In vitro | |
| Ubiquitin Chain Linkage | cIAP1 on RIPK1 | K11, K48, K63, Linear | In vitro / Cellular | |
| Effect on Protein Stability | RIPK1 half-life | Significantly decreased in the presence of active cIAP1 | Mouse Embryonic Fibroblasts (MEFs) | |
| NF-κB Activation | TNFα-induced | Severely diminished in cIAP1/2 double knockout cells | Mouse Embryonic Fibroblasts (MEFs) |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: cIAP1's central role in the TNF signaling pathway.
Caption: Experimental workflow for co-immunoprecipitation.
Detailed Experimental Protocols
Co-Immunoprecipitation of cIAP1 and TRAF2
This protocol details the steps to investigate the in vivo interaction between cIAP1 and TRAF2 in response to TNFα stimulation.
Materials:
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Human or mouse cell line (e.g., HEK293T, MEFs)
-
Recombinant human or mouse TNFα
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail)
-
Wash buffer (Lysis buffer with 500 mM NaCl)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Primary antibodies: rabbit anti-cIAP1, mouse anti-TRAF2
-
Isotype control antibodies (rabbit IgG, mouse IgG)
-
Protein A/G magnetic beads
-
SDS-PAGE gels, transfer apparatus, and Western blotting reagents
Procedure:
-
Cell Culture and Stimulation:
-
Plate cells and grow to 70-80% confluency.
-
Stimulate cells with TNFα (e.g., 20 ng/mL) for the desired time points (e.g., 0, 5, 15, 30 minutes).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate:
-
Add isotype control IgG and protein A/G beads to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-cIAP1) to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with ice-cold wash buffer.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add elution buffer to the beads and boil at 95-100°C for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the appropriate primary antibodies (e.g., anti-TRAF2) and corresponding HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vitro Ubiquitination Assay for cIAP1 E3 Ligase Activity
This protocol outlines the procedure to assess the E3 ubiquitin ligase activity of cIAP1 on a substrate like RIPK1 in a cell-free system.
Materials:
-
Recombinant human E1 ubiquitin-activating enzyme
-
Recombinant human E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)
-
Recombinant human ubiquitin
-
Recombinant purified cIAP1 (E3 ligase)
-
Recombinant purified substrate (e.g., RIPK1)
-
10x Ubiquitination reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl2, 10 mM DTT)
-
10 mM ATP solution
-
SDS-PAGE sample buffer
-
Antibodies for Western blotting (anti-ubiquitin, anti-RIPK1)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, assemble the following reaction mixture on ice:
-
1 µL 10x Ubiquitination reaction buffer
-
1 µL 10 mM ATP
-
1 µL E1 enzyme (e.g., 100 nM final concentration)
-
1 µL E2 enzyme (e.g., 500 nM final concentration)
-
2 µL Ubiquitin (e.g., 5 µg)
-
1 µL Substrate (e.g., RIPK1, 1 µg)
-
1 µL cIAP1 (e.g., 0.5 µg)
-
Deionized water to a final volume of 10 µL.
-
-
Prepare a negative control reaction lacking cIAP1.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 60-90 minutes.
-
-
Stopping the Reaction:
-
Stop the reaction by adding 10 µL of 2x SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot analysis using antibodies against the substrate (e.g., anti-RIPK1) and ubiquitin to detect the ubiquitinated forms of the substrate, which will appear as a higher molecular weight smear or ladder.
-
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to TNFα stimulation and the effect of cIAP1 modulation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium and supplements
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Recombinant TNFα
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
If studying the effect of cIAP1, co-transfect with a cIAP1 expression plasmid or siRNA against cIAP1.
-
Incubate for 24-48 hours.
-
-
Cell Treatment:
-
Treat the transfected cells with TNFα (e.g., 10 ng/mL) for 6-8 hours. Include an untreated control.
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence (Firefly activity).
-
Add the Stop & Glo reagent (which quenches the firefly signal and contains the Renilla luciferase substrate) and measure the luminescence again (Renilla activity).
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the TNFα-treated samples by that of the untreated control.
-
Cell Viability Assay (MTT Assay)
This assay determines the effect of cIAP1 modulation on cell viability in response to TNFα-induced apoptosis.
Materials:
-
Cell line of interest (e.g., L929, HT-29)
-
Cell culture medium
-
Recombinant TNFα
-
cIAP1 inhibitor (e.g., a Smac mimetic) or siRNA against cIAP1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with TNFα in the presence or absence of a cIAP1 inhibitor or after cIAP1 knockdown. Include appropriate controls (untreated cells, cells treated with only TNFα, cells treated with only the inhibitor/siRNA).
-
Incubate for 24-48 hours.
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or overnight, with gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the cell viability as a percentage of the untreated control.
-
Conclusion
cIAP1 is a master regulator of the TNF signaling pathway, acting as a crucial node that dictates the cellular response to TNFα. Its E3 ubiquitin ligase activity is central to its function, promoting cell survival through the activation of the NF-κB pathway while simultaneously restraining the pro-apoptotic and pro-necroptotic potential of RIPK1. The intricate balance of these activities underscores the importance of cIAP1 in maintaining cellular homeostasis and its relevance as a therapeutic target in diseases characterized by dysregulated TNF signaling, such as cancer and inflammatory disorders. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to further unravel the complexities of cIAP1 function and to accelerate the development of novel therapeutic strategies targeting this critical signaling pathway.
References
- 1. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Both cIAP1 and cIAP2 regulate TNFalpha-mediated NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ubiquitin-Mediated Regulation of RIPK1 Kinase Activity Independent of IKK and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
The Gatekeepers of Cellular Fate: A Technical Guide to the BIR Domains of cIAP1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular inhibitor of apoptosis protein 1 (cIAP1), also known as BIRC2, is a pivotal regulator of cellular signaling pathways that govern inflammation, immunity, cell survival, and apoptosis.[1] As a member of the inhibitor of apoptosis (IAP) protein family, cIAP1 is characterized by the presence of three N-terminal baculoviral IAP repeat (BIR) domains, a central ubiquitin-associated (UBA) domain, a caspase recruitment domain (CARD), and a C-terminal Really Interesting New Gene (RING) E3 ubiquitin ligase domain.[2][3] The BIR domains are central to the function of cIAP1, acting as protein-protein interaction modules that are critical for its recruitment to signaling complexes and the regulation of its enzymatic activity. This technical guide provides an in-depth exploration of the structure and function of the cIAP1 BIR domains, their role in key signaling pathways, and the experimental methodologies used to investigate their activities.
I. The Architectural and Functional Diversity of cIAP1 BIR Domains
The three BIR domains of cIAP1 (BIR1, BIR2, and BIR3) are zinc-finger-containing motifs of approximately 70 amino acids each.[2][4] While they share a conserved structural fold, they exhibit distinct binding specificities and play non-redundant roles in cellular signaling.
A. The BIR1 Domain: A Nexus for NF-κB Signaling
The BIR1 domain of cIAP1 is primarily responsible for its interaction with TNF receptor-associated factor 2 (TRAF2). This interaction is constitutive in unstimulated cells and is crucial for recruiting cIAP1 to the TNF receptor 1 (TNFR1) signaling complex upon ligand binding. The binding of TRAF2 to the BIR1 domain is essential for the activation of the canonical NF-κB pathway. Mutational analyses have identified specific residues within the BIR1 domain that are critical for this interaction.
B. The BIR2 Domain: A Regulator of the Non-Canonical NF-κB Pathway
The BIR2 domain of cIAP1 plays a key role in the negative regulation of the non-canonical NF-κB pathway. In resting cells, cIAP1, in a complex with TRAF2 and TRAF3, mediates the ubiquitination and subsequent proteasomal degradation of NF-κB-inducing kinase (NIK). The BIR2 domain is directly involved in binding to an IAP-binding motif (IBM) within NIK, thereby targeting it for degradation and preventing the activation of the non-canonical pathway.
C. The BIR3 Domain: The Hub for SMAC Mimetics and Apoptotic Regulation
The BIR3 domain of cIAP1 contains a conserved surface groove that recognizes the N-terminal IAP-binding motif (IBM) of pro-apoptotic proteins, most notably the second mitochondria-derived activator of caspases (SMAC/DIABLO). This interaction is mimicked by a class of therapeutic agents known as SMAC mimetics. Binding of SMAC or SMAC mimetics to the BIR3 domain induces a conformational change in cIAP1, leading to the activation of its E3 ligase activity, autoubiquitination, and subsequent proteasomal degradation. This degradation of cIAP1 is a key event in the induction of apoptosis by SMAC mimetics. While the BIR3 domain can also bind to caspases, such as caspase-9, it does so with lower affinity and does not directly inhibit their catalytic activity.
II. Regulation of cIAP1 E3 Ligase Activity: An Intramolecular Affair
In its basal state, cIAP1 exists as an inactive monomer where the BIR domains, particularly a surface on the BIR3 domain, and the CARD domain interact with and sequester the RING domain. This intramolecular interaction prevents the RING domain from dimerizing, which is an essential step for its E3 ligase activity. The binding of SMAC mimetics to the BIR3 domain disrupts this autoinhibitory conformation, liberating the RING domain and allowing it to dimerize and become active. This activation leads to the autoubiquitination and degradation of cIAP1, a critical step for the pro-apoptotic effects of these compounds.
III. Quantitative Analysis of cIAP1 BIR Domain Interactions
The affinity of cIAP1 BIR domains for their binding partners is a critical determinant of their biological function. The following table summarizes key binding affinity data from the literature.
| cIAP1 Domain | Binding Partner | Affinity (Kd/Ki) | Method |
| BIR3 | Smac-5F (fluorescent probe) | 4.8 ± 0.6 nM (Kd) | Fluorescence Polarization |
| BIR3 | SMAC peptide (AVPI) | 85 nM (Kd) | Surface Plasmon Resonance |
| BIR3 | Caspase-9 peptide | 48 nM (Kd) | Surface Plasmon Resonance |
| BIR3 | GDC-0152 (SMAC mimetic) | 17 nM (Ki) | Not specified |
| BIR3 | Birinapant (SMAC mimetic) | ~1 nM (Ki) | Not specified |
| BIR3 | Debio 1143 (AT-406) | 1.9 nM (Ki) | Not specified |
IV. Signaling Pathways and Experimental Workflows
A. cIAP1 in NF-κB Signaling
cIAP1 is a central player in both the canonical and non-canonical NF-κB signaling pathways. The following diagram illustrates the key roles of cIAP1 in these pathways.
Caption: cIAP1 in Canonical and Non-Canonical NF-κB Signaling.
B. Experimental Workflow: Co-Immunoprecipitation
Co-immunoprecipitation is a fundamental technique to study protein-protein interactions. The following diagram outlines the workflow for investigating the interaction between cIAP1 and a putative binding partner.
Caption: Co-Immunoprecipitation Experimental Workflow.
V. Detailed Experimental Protocols
A. In Vitro Ubiquitination Assay for cIAP1 Activity
This protocol is adapted from methodologies described in the literature to assess the E3 ligase activity of cIAP1.
Reagents and Buffers:
-
Recombinant human E1 activating enzyme (e.g., UBE1)
-
Recombinant human E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human ubiquitin
-
Recombinant purified cIAP1 (full-length or desired construct)
-
Substrate protein (e.g., recombinant RIPK1)
-
10X Ubiquitination Reaction Buffer: 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂, 10 mM DTT
-
ATP solution (100 mM)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare the reaction mixture on ice in a total volume of 20-50 µL.
-
Add the following components in order:
-
Nuclease-free water to the final volume
-
10X Ubiquitination Reaction Buffer (to a final concentration of 1X)
-
ATP (to a final concentration of 2-5 mM)
-
E1 enzyme (e.g., 50-100 nM final concentration)
-
E2 enzyme (e.g., 0.5-1 µM final concentration)
-
Ubiquitin (e.g., 5-10 µM final concentration)
-
Substrate protein (e.g., 1-2 µM final concentration)
-
-
Initiate the reaction by adding cIAP1 (e.g., 0.1-0.5 µM final concentration).
-
Incubate the reaction at 30-37°C for 30-90 minutes.
-
Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Analyze the ubiquitination of the substrate and autoubiquitination of cIAP1 by SDS-PAGE and Western blotting using antibodies specific for the substrate, cIAP1, and ubiquitin. A high-molecular-weight smear or laddering pattern indicates ubiquitination.
B. Co-Immunoprecipitation of cIAP1 and TRAF2
This protocol provides a detailed procedure for co-immunoprecipitating endogenous cIAP1 and TRAF2 from cultured cells.
Reagents and Buffers:
-
Cell Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Cell Lysis Buffer with a reduced Triton X-100 concentration (e.g., 0.1%).
-
Elution Buffer: 1X SDS-PAGE loading buffer or a low pH buffer (e.g., 0.1 M glycine, pH 2.5).
-
Anti-cIAP1 antibody for immunoprecipitation.
-
Anti-TRAF2 antibody for Western blotting.
-
Control IgG (from the same species as the IP antibody).
-
Protein A/G magnetic beads or agarose slurry.
Procedure:
-
Culture cells to 80-90% confluency and treat as required.
-
Wash cells with ice-cold PBS and lyse with ice-cold Cell Lysis Buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).
-
Pre-clear the lysate by incubating with control IgG and Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads by centrifugation and transfer the pre-cleared supernatant to a new tube.
-
Add the anti-cIAP1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Add Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
Elute the protein complexes from the beads by adding Elution Buffer and boiling (for SDS-PAGE loading buffer) or incubating at room temperature (for low pH buffer, followed by neutralization).
-
Analyze the eluate for the presence of cIAP1 and co-immunoprecipitated TRAF2 by SDS-PAGE and Western blotting.
VI. Conclusion
The BIR domains of cIAP1 are master regulators of its diverse cellular functions. Their ability to engage in specific protein-protein interactions dictates the involvement of cIAP1 in critical signaling pathways, including NF-κB activation and apoptosis. The intricate intramolecular regulation of cIAP1's E3 ligase activity by its BIR domains highlights a sophisticated mechanism of cellular control. A thorough understanding of the structure and function of these domains is paramount for the development of novel therapeutics that target the cIAP1 signaling axis for the treatment of cancer and inflammatory diseases. The experimental protocols provided herein offer a foundation for researchers to further unravel the complexities of cIAP1 biology.
References
cIAP1 versus cIAP2: A Deep Dive into Functional Redundancy and Divergence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Cellular inhibitor of apoptosis proteins 1 (cIAP1) and 2 (cIAP2) are critical regulators of cell death, inflammation, and immunity. As E3 ubiquitin ligases, they play a pivotal role in various signaling pathways, most notably the tumor necrosis factor (TNF) receptor superfamily pathways. While often considered functionally redundant due to their high structural homology and overlapping substrates, emerging evidence reveals crucial non-redundant roles that have significant implications for physiology and disease, particularly in the context of cancer and inflammatory disorders. This technical guide provides a comprehensive overview of the functional interplay between cIAP1 and cIAP2, detailing their redundant and distinct functions, the experimental methodologies used to elucidate these roles, and the signaling pathways they govern.
Core Concepts: Redundancy and Specificity
The notion of functional redundancy between cIAP1 and cIAP2 stems from early genetic studies where the deletion of either protein alone resulted in viable mice with subtle phenotypes.[1][2] This suggested a compensatory mechanism, a hypothesis that was later confirmed by studies showing that the combined loss of cIAP1 and cIAP2 leads to embryonic lethality.[3] This lethality is largely attributed to uncontrolled cell death and inflammation, highlighting their essential, albeit overlapping, roles in maintaining cellular homeostasis.[4]
The primary basis for their redundancy lies in their shared E3 ubiquitin ligase activity, which is conferred by their C-terminal RING domain.[5] This enzymatic function allows them to attach ubiquitin chains to target proteins, leading to either their degradation by the proteasome or the assembly of signaling complexes.
However, despite this redundancy, there are clear instances of functional divergence. These distinct roles are often context-dependent, varying with cell type, stimulus, and the specific signaling pathway being activated.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the expression and activity of cIAP1 and cIAP2.
| Parameter | cIAP1 | cIAP2 | Cell/Tissue Type | Key Findings | Reference |
| mRNA Expression in Breast Cancer (vs. Healthy Controls) | 13.50 mean fold increase | 8.76 mean fold increase | Breast Cancer Patients | Both cIAP1 and cIAP2 mRNA levels are significantly elevated in breast cancer patients. | |
| Association with Breast Cancer TNM Stage | Increased expression with advancing stage (I-IV) | Increased expression in stage IV | Breast Cancer Patients | cIAP1 expression correlates with disease advancement, while cIAP2 shows a significant increase in metastatic disease. | |
| Response to Smac Mimetics/TNFα in H1299 cells | Mildly responsive to TNFα, protein levels stable | Initial degradation followed by upregulation after 3 hours | H1299 Lung Cancer Cells | cIAP2 is highly sensitive to TNFα-induced upregulation, contributing to resistance to Smac mimetics. |
Signaling Pathways
cIAP1 and cIAP2 are integral components of several critical signaling pathways. Their interplay within these cascades determines the cellular outcome, which can range from survival and proliferation to apoptosis or necroptosis.
TNF-α Signaling Pathway
In the canonical TNF-α signaling pathway, both cIAP1 and cIAP2 are recruited to the TNF receptor 1 (TNFR1) signaling complex (Complex I) via their interaction with TNF receptor-associated factor 2 (TRAF2). Here, they act redundantly to mediate the K63-linked polyubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1). This ubiquitination event is crucial for the recruitment of downstream signaling molecules, leading to the activation of the canonical NF-κB pathway and cell survival. The combined absence of cIAP1 and cIAP2 abrogates RIPK1 ubiquitination, leading to the formation of a death-inducing complex (Complex II) and sensitizing cells to TNF-α-induced apoptosis.
Caption: Redundant roles of cIAP1/2 in TNF-α signaling.
Non-Canonical NF-κB Pathway
In the non-canonical NF-κB pathway, cIAP1 and cIAP2 play a crucial, and again largely redundant, negative regulatory role. They are part of a complex with TRAF2 and TRAF3 that continuously targets NF-κB-inducing kinase (NIK) for K48-linked polyubiquitination and subsequent proteasomal degradation. This keeps the non-canonical pathway inactive in unstimulated cells. Upon stimulation of certain TNFR superfamily members (e.g., BAFF-R, CD40), the TRAF-cIAP complex is recruited to the receptor, leading to the degradation of cIAP1/2 and TRAF2/3. This stabilizes NIK, allowing it to activate the downstream kinase IKKα, which in turn processes p100 to p52, leading to the activation of the non-canonical NF-κB pathway.
Caption: Redundant negative regulation of the non-canonical NF-κB pathway by cIAP1/2.
Non-Redundant Functions
A key non-redundant function is the regulation of cIAP2 levels by cIAP1. cIAP1 can target cIAP2 for ubiquitination and proteasomal degradation, while the reverse has not been observed. This creates a hierarchical relationship where cIAP1 can control the expression of its redundant counterpart.
Furthermore, in response to genotoxic stress, cIAP1 and cIAP2 have distinct roles in activating NF-κB. cIAP1 acts as the E3 ligase for NEMO (IKKγ), a critical step for IKK complex activation. In contrast, cIAP2 functions at a step downstream of NEMO ubiquitination.
Caption: Non-redundant functions of cIAP1 and cIAP2.
Experimental Protocols
The following are detailed methodologies for key experiments used to study cIAP1 and cIAP2 function.
Immunoprecipitation of TNFR1 Signaling Complex (Complex I)
This protocol is adapted from methodologies used to analyze the recruitment of cIAP1 and cIAP2 to the TNFR1 signaling complex.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, HeLa) in 10 cm dishes and grow to 80-90% confluency.
-
Stimulate cells with human TNF-α (e.g., 20 ng/mL) for the desired time points (e.g., 0, 5, 15 minutes).
2. Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 1 mL of ice-cold IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Immunoprecipitation:
-
Pre-clear the supernatant by adding 20 µL of Protein A/G agarose beads and rotating for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.
-
Add 2-5 µg of anti-TNFR1 antibody to the pre-cleared lysate and rotate overnight at 4°C.
-
Add 30 µL of Protein A/G agarose beads and rotate for 2-4 hours at 4°C.
4. Washing and Elution:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Wash the beads three times with 1 mL of ice-cold IP lysis buffer.
-
After the final wash, aspirate all supernatant.
-
Elute the immunoprecipitated proteins by adding 50 µL of 2x Laemmli sample buffer and boiling for 5 minutes.
5. Western Blot Analysis:
-
Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting with antibodies against cIAP1, cIAP2, TRAF2, RIPK1, and TNFR1 to analyze the composition of the complex.
In Vitro Ubiquitination Assay
This protocol is based on methods used to demonstrate the direct E3 ligase activity of cIAP1 and cIAP2 on substrates like RIPK1.
1. Reagents:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UbcH5a)
-
Recombinant human ubiquitin
-
Recombinant purified GST-cIAP1 or GST-cIAP2
-
In vitro transcribed/translated 35S-methionine labeled substrate (e.g., RIPK1) or purified recombinant substrate
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
2. Reaction Setup:
-
In a microcentrifuge tube, combine the following on ice:
-
5 µL of 4x ubiquitination buffer
-
100 ng of E1 enzyme
-
500 ng of E2 enzyme
-
1 µg of ubiquitin
-
1 µg of GST-cIAP1 or GST-cIAP2
-
2 µL of 35S-labeled substrate or 1 µg of recombinant substrate
-
Nuclease-free water to a final volume of 20 µL
-
3. Incubation:
-
Incubate the reaction mixture at 30°C for 1-2 hours.
4. Termination and Analysis:
-
Stop the reaction by adding 20 µL of 2x Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Analyze the ubiquitination of the substrate by SDS-PAGE followed by autoradiography (for 35S-labeled substrate) or Western blotting with an anti-substrate or anti-ubiquitin antibody. A high molecular weight smear indicates polyubiquitination.
siRNA-mediated Knockdown of cIAP1 and cIAP2
This protocol describes a general procedure for transiently silencing the expression of cIAP1 and cIAP2 to study their functional redundancy.
1. Cell Seeding:
-
Seed cells (e.g., MEFs, HeLa) in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
2. Transfection:
-
For each well, prepare two tubes:
-
Tube A: Dilute 50-100 pmol of siRNA (non-targeting control, cIAP1-specific, cIAP2-specific, or a combination of cIAP1 and cIAP2 siRNAs) in 100 µL of serum-free medium (e.g., Opti-MEM).
-
Tube B: Dilute 2-5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the 200 µL of siRNA-lipid complexes dropwise to the cells in each well.
3. Incubation and Analysis:
-
Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, harvest the cells for downstream applications:
-
Western Blotting: To confirm the knockdown efficiency of cIAP1 and cIAP2.
-
Functional Assays: To assess the effect of cIAP1/2 knockdown on signaling pathways (e.g., TNF-α-induced NF-κB activation) or cell viability.
-
Conclusion
The functional relationship between cIAP1 and cIAP2 is a nuanced interplay of redundancy and specificity. While they can often compensate for each other, particularly in the context of TNF-α-induced NF-κB activation and the negative regulation of the non-canonical NF-κB pathway, their distinct roles in regulating each other's expression and in response to specific stimuli like genotoxic stress are becoming increasingly apparent. For researchers and drug development professionals, understanding this complex relationship is crucial. Targeting these proteins, for instance with Smac mimetics, requires a detailed appreciation of their differential expression, regulation, and context-specific functions to predict therapeutic efficacy and potential resistance mechanisms. Future research will likely continue to uncover more specialized roles for cIAP1 and cIAP2, further refining our understanding of their importance in health and disease.
References
- 1. cIAP2 supports viability of mice lacking cIAP1 and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] cIAP2 supports viability of mice lacking cIAP1 and XIAP | Semantic Scholar [semanticscholar.org]
- 3. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 4. Ubiquitin Ligases cIAP1 and cIAP2 Limit Cell Death to Prevent Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-IAP1 and c-IAP2 Redundancy Differs between T and B Cells | PLOS One [journals.plos.org]
The Discovery of Small Molecule Smac Mimetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evasion of apoptosis, or programmed cell death, is a hallmark of cancer. A key family of proteins involved in the negative regulation of apoptosis is the Inhibitor of Apoptosis (IAP) family. These proteins, often overexpressed in tumor cells, function by directly binding to and inhibiting caspases, the key executioner enzymes of apoptosis. The discovery of the endogenous mitochondrial protein, Second Mitochondria-derived Activator of Caspases (Smac)/Direct IAP-Binding protein with low pI (DIABLO), which antagonizes IAPs, has paved the way for the development of a novel class of anti-cancer therapeutics: small molecule Smac mimetics. These agents mimic the N-terminal tetrapeptide motif (Ala-Val-Pro-Ile or AVPI) of mature Smac, which is crucial for its interaction with the Baculoviral IAP Repeat (BIR) domains of IAPs, thereby relieving the inhibition of caspases and promoting apoptosis.
This technical guide provides an in-depth overview of the discovery and characterization of small molecule Smac mimetics, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Data Presentation: Quantitative Comparison of Smac Mimetics
The potency and selectivity of Smac mimetics are critical parameters in their development. The following tables summarize the binding affinities (Ki) of several clinically relevant Smac mimetics for the BIR3 domains of XIAP, cIAP1, and cIAP2, as well as their cytotoxic potencies (IC50) in various cancer cell lines.
| Compound | XIAP BIR3 Ki (nM) | cIAP1 BIR3 Ki (nM) | cIAP2 BIR3 Ki (nM) | References |
| Birinapant (TL32711) | 45 | < 1 | - | |
| GDC-0152 | 28 | 17 | 43 | |
| LCL161 | 35 | - | - | |
| AT-406 (Debio 1143) | 66.4 | 1.9 | 5.1 |
Table 1: Binding Affinities (Ki) of Selected Smac Mimetics for IAP BIR3 Domains. The Ki values represent the inhibition constant, with lower values indicating higher binding affinity. Data is compiled from various sources, and experimental conditions may vary.
| Compound | MDA-MB-231 IC50 (nM) | SK-OV-3 IC50 (nM) | A549 IC50 (µM) | References |
| Birinapant (TL32711) | - | - | - | - |
| GDC-0152 | - | - | - | - |
| LCL161 | 0.4 | - | - | |
| AT-406 (Debio 1143) | - | - | >10 | |
| SM-1295 | - | Induces apoptosis at low nM | - |
Table 2: Cytotoxic Potency (IC50) of Selected Smac Mimetics in Cancer Cell Lines. The IC50 value is the concentration of the compound that inhibits cell growth by 50%. These values are highly dependent on the cell line and assay conditions (e.g., incubation time).
Experimental Protocols
The characterization of Smac mimetics involves a series of in vitro and cell-based assays to determine their binding affinity, cellular potency, and mechanism of action. Below are detailed protocols for key experiments.
Fluorescence Polarization (FP) Assay for IAP Binding
This assay measures the binding of a small molecule to a protein based on the change in the polarization of fluorescent light.
Materials:
-
Purified recombinant IAP BIR domain protein (e.g., XIAP-BIR3, cIAP1-BIR3).
-
Fluorescently labeled Smac-derived peptide probe (e.g., FITC-AVPI).
-
Assay buffer (e.g., 15 mM KH2PO4 pH 7.2, 5% glycerol, 1 mg/ml BSA).
-
Test Smac mimetic compounds.
-
Black, non-binding surface 384-well plates.
-
Plate reader with fluorescence polarization capabilities.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe in assay buffer (e.g., 1 nM).
-
Prepare a serial dilution of the IAP protein in assay buffer.
-
Prepare serial dilutions of the Smac mimetic compounds in assay buffer.
-
-
Binding Assay:
-
To each well of the 384-well plate, add the fluorescent probe.
-
Add the IAP protein to each well (at a concentration determined from a prior saturation binding experiment, typically around the Kd).
-
Add the Smac mimetic compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light, to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a plate reader using appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
The data is expressed in millipolarization units (mP).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
AlphaScreen Assay for Protein-Protein Interaction Inhibition
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay to study biomolecular interactions.
Materials:
-
His-tagged IAP BIR domain protein.
-
Biotinylated Smac-derived peptide.
-
Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads (PerkinElmer).
-
Assay Buffer (e.g., 15 mM HEPES pH 7.5, 150 mM NaCl, and 0.01% Tween-20).
-
Test Smac mimetic compounds.
-
White, medium-binding 384- or 1536-well plates.
-
AlphaScreen-capable plate reader.
Protocol:
-
Reagent Preparation:
-
Prepare solutions of the His-tagged IAP protein and biotinylated Smac peptide in assay buffer at desired concentrations (determined through optimization experiments).
-
Prepare serial dilutions of the Smac mimetic compounds.
-
-
Assay Procedure:
-
Add the His-tagged IAP protein and biotinylated Smac peptide to the wells of the assay plate.
-
Add the Smac mimetic compound or vehicle control.
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for binding.
-
In subdued light, add a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on an AlphaScreen reader.
-
The signal is generated by the proximity of the donor and acceptor beads upon protein-peptide interaction.
-
Inhibitors will disrupt this interaction, leading to a decrease in the AlphaScreen signal.
-
Determine the IC50 values from the dose-response curves.
-
Western Blot for cIAP1 Degradation
Smac mimetics induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1. Western blotting is used to detect this reduction in cIAP1 protein levels.
Materials:
-
Cancer cell line (e.g., MDA-MB-231).
-
Smac mimetic compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-cIAP1, anti-β-actin (or GAPDH) as a loading control.
-
HRP-conjugated secondary antibody.
-
ECL substrate for chemiluminescence detection.
-
Imaging system.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Smac mimetic for different time points (e.g., 0.5, 1, 2, 4, 6 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate to visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the cIAP1 band intensity to the loading control to determine the extent of degradation.
-
Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases-3 and -7, which are activated during apoptosis.
Materials:
-
Cancer cell line.
-
Smac mimetic compound.
-
White-walled 96-well plates.
-
Caspase-Glo® 3/7 Assay kit (Promega).
-
Luminometer.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the Smac mimetic compound for a specified duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of active caspase-3 and -7.
-
Plot the luminescence values against the compound concentrations to determine the dose-dependent activation of caspases.
-
Visualization of Signaling Pathways and Experimental Workflows
Smac Mimetic Mechanism of Action: TNFα-Dependent Apoptosis
Smac mimetics induce apoptosis in many cancer cells through a mechanism that is dependent on the production of Tumor Necrosis Factor-alpha (TNFα). The binding of a Smac mimetic to cIAP1/2 leads to their degradation, which in turn activates the NF-κB pathway, leading to the transcription and secretion of TNFα. This secreted TNFα then acts in an autocrine or paracrine manner to bind to its receptor (TNFR1), initiating a signaling cascade that culminates in caspase-8 activation and apoptosis.
Caption: TNFα-Dependent Apoptosis Induced by Smac Mimetics.
Smac Mimetic-Induced Non-Canonical NF-κB Signaling
The degradation of cIAP1/2 by Smac mimetics also leads to the stabilization of NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB pathway. This pathway involves the processing of p100 to p52 and the nuclear translocation of p52/RelB heterodimers, which regulate the expression of genes involved in inflammation, immunity, and cell survival.
An In-Depth Technical Guide to cIAP1 Ligand 2: Structure, Function, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of cIAP1 ligand 2, a potent small molecule antagonist of the inhibitor of apoptosis proteins (IAPs). As a derivative of the well-characterized SMAC mimetic LCL161, this compound is a valuable tool for researchers studying apoptosis, NF-κB signaling, and for the development of novel therapeutics, including proteolysis-targeting chimeras (PROTACs).
Core Concepts: cIAP1 and SMAC Mimetics
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of cell death and survival pathways. It possesses a RING finger domain that confers E3 ubiquitin ligase activity, and three baculoviral IAP repeat (BIR) domains. cIAP1 is a crucial node in the tumor necrosis factor-alpha (TNF-α) signaling pathway, where it is involved in both the pro-survival NF-κB pathway and the regulation of apoptosis.
Second mitochondria-derived activator of caspases (SMAC) is an endogenous antagonist of IAP proteins. Small molecules that mimic the IAP-binding motif of SMAC, known as SMAC mimetics, have been developed as potential anti-cancer agents. These compounds, including this compound, bind to the BIR domains of IAPs, leading to the inhibition of their anti-apoptotic functions and promoting cancer cell death.
Chemical Structure and Properties of this compound
This compound, also known as E3 ligase Ligand 11, is a derivative of LCL161. Its chemical structure is presented below.
Chemical Structure of this compound:
Caption: 2D chemical structure of this compound.
Table 1: Chemical Properties of this compound
| Property | Value |
| Synonyms | E3 ligase Ligand 11 |
| CAS Number | 2357114-70-4 |
| Molecular Formula | C34H40N4O6S |
| Molecular Weight | 632.77 g/mol |
| SMILES | C--INVALID-LINK--C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O">C@@HN(C)C(=O)OCC5=CC=CC=C5 |
| InChI Key | WAZFEKJBUJBBQP-GNKXFGQESA-N |
Mechanism of Action: Signaling Pathways
This compound, like other SMAC mimetics, functions by binding to the BIR domains of cIAP1 and its homolog cIAP2. This binding event triggers a conformational change in the cIAP proteins, leading to their auto-ubiquitination and subsequent degradation by the proteasome. The degradation of cIAP1/2 has two major consequences: the activation of the non-canonical NF-κB pathway and the sensitization of cells to TNF-α-induced apoptosis.
TNF-α Signaling and NF-κB Activation
Under normal conditions, cIAP1 is a key component of the TNF receptor 1 (TNFR1) signaling complex. Upon TNF-α binding, cIAP1 ubiquitinates RIPK1, which serves as a scaffold to recruit downstream signaling molecules, ultimately leading to the activation of the canonical NF-κB pathway and the expression of pro-survival genes. In the absence of cIAP1, this pro-survival signaling is abrogated.
Caption: Canonical NF-κB signaling pathway initiated by TNF-α.
Induction of Apoptosis
The degradation of cIAP1 induced by this compound prevents the ubiquitination of RIPK1. This allows RIPK1 to dissociate from the TNFR1 complex and form a secondary, cytosolic complex with FADD and pro-caspase-8, known as the ripoptosome. The proximity of pro-caspase-8 molecules within this complex leads to their auto-cleavage and activation, initiating the extrinsic apoptosis cascade.
Caption: Apoptosis induction by this compound.
Quantitative Data
Table 2: Representative Binding Affinities (Ki, nM) of LCL161 Derivatives
| Compound | cIAP1-BIR3 | cIAP2-BIR3 | XIAP-BIR3 |
| LCL161 Analog 1 | 2.5 | 4.5 | 156 |
| LCL161 Analog 2 | 4.7 | 10.3 | 323 |
| LCL161 Analog 3 | 1.8 | 4.9 | 392 |
| LCL161 Analog 4 | 1.1 | 3.0 | 870 |
Data are representative and sourced from published literature on LCL161 derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and other SMAC mimetics.
Synthesis of a Representative LCL161 Derivative
The synthesis of this compound involves a multi-step process. While the exact proprietary synthesis method may not be public, the following is a representative synthetic scheme for a closely related LCL161 analog, illustrating the key chemical transformations.
Caption: General synthetic workflow for LCL161 analogs.
Detailed Steps (Illustrative):
-
Peptide Coupling: Couple a protected amino acid (e.g., Boc-L-cyclohexylglycine) with a second amino acid derivative using standard peptide coupling reagents (e.g., HATU, DIPEA).
-
Thiazole Formation: React the dipeptide with a suitable thiazole precursor under conditions that promote cyclization to form the core thiazole-pyrrolidine scaffold.
-
Deprotection: Remove protecting groups from the amino and/or carboxyl termini to allow for further functionalization.
-
Final Amide Bond Formation: Couple the deprotected intermediate with the final N-methylated and carbamate-protected alanine moiety.
-
Purification: Purify the final compound using reverse-phase high-performance liquid chromatography (HPLC).
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of this compound to the BIR domains of IAP proteins.
Caption: Workflow for a fluorescence polarization binding assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a solution of a fluorescently labeled SMAC-derived peptide (e.g., with fluorescein) at a constant concentration.
-
Prepare a solution of the purified recombinant BIR domain of the target IAP protein (e.g., cIAP1-BIR3).
-
Prepare a serial dilution of this compound.
-
-
Assay Plate Preparation:
-
In a 384-well black plate, add the fluorescent tracer and the IAP BIR domain protein to each well.
-
Add the serially diluted this compound to the wells. Include control wells with only the tracer (for minimum polarization) and wells with tracer and IAP protein but no competitor (for maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Western Blot for cIAP1 Degradation
This method is used to assess the ability of this compound to induce the degradation of cIAP1 in cultured cells.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cancer cell line (e.g., MDA-MB-231 breast cancer cells) to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound for different time points.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable
-
Preclinical Studies of cIAP1 Inhibitors: A Technical Guide
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), and its close homolog cIAP2, are members of the Inhibitor of Apoptosis (IAP) protein family, characterized by the presence of one to three Baculoviral IAP Repeat (BIR) domains. These proteins are crucial regulators of cell death and survival pathways. cIAP1 possesses an E3 ubiquitin ligase activity, conferred by a C-terminal RING domain, which is central to its function. Overexpression of cIAP1 is observed in numerous cancers and is associated with tumor progression and resistance to therapy, making it an attractive target for anticancer drug development. This guide provides a technical overview of the preclinical evaluation of cIAP1 inhibitors, focusing on their mechanism of action, quantitative data from key studies, and detailed experimental protocols.
Mechanism of Action: Inducing cIAP1 Degradation
The most prevalent class of cIAP1 inhibitors are known as Smac mimetics. These small molecules are designed to mimic the endogenous mitochondrial protein Smac/DIABLO, which is a natural antagonist of IAP proteins. The N-terminus of Smac/DIABLO contains an AVPI motif that binds to the BIR domains of IAPs.
Smac mimetics bind to the BIR3 domain of cIAP1, inducing a conformational change that activates its E3 ligase activity. This leads to rapid auto-ubiquitination of cIAP1 (and cIAP2) and subsequent degradation by the proteasome. The depletion of cIAP1 has two major consequences:
-
Promotion of Apoptosis : In the context of TNFα signaling, cIAP1 is a critical component of the TNFR1 signaling complex (Complex I), where it ubiquitinates RIPK1. This ubiquitination serves as a scaffold for recruiting downstream kinases that activate the pro-survival NF-κB pathway. When cIAP1 is degraded by a Smac mimetic, RIPK1 is no longer ubiquitinated, leading to the formation of a death-inducing complex (Complex II, or the ripoptosome) containing FADD and Caspase-8, ultimately triggering apoptosis.
-
Activation of Non-Canonical NF-κB Signaling : cIAPs are responsible for the constitutive ubiquitination and degradation of NF-κB-inducing kinase (NIK). The degradation of cIAPs stabilizes NIK, leading to the activation of the non-canonical NF-κB pathway, which can promote tumor cell death through immune-mediated mechanisms.
Several Smac mimetics, including Birinapant and LCL161, have shown promise in preclinical studies and have advanced to clinical trials.
Alternative Mechanism: Direct Inhibition of E3 Ligase Activity
A distinct class of cIAP1 inhibitors acts not by inducing degradation but by directly inhibiting the E3 ligase activity of the RING domain. The small molecule D19 was identified through a high-throughput screen as an inhibitor of cIAP1's E3 ligase function. This mechanism has different downstream consequences compared to Smac mimetics.
cIAP1 has been shown to ubiquitinate and destabilize MAD1, a key antagonist of the proto-oncogene c-MYC. By inhibiting cIAP1's E3 ligase activity, D19 stabilizes MAD1, which in turn promotes the degradation of c-MYC and suppresses its oncogenic functions. This approach offers a potential strategy for targeting c-MYC-driven cancers. In contrast, Smac mimetics, by initially activating cIAP1's E3 ligase activity, can lead to the destabilization of MAD1 and a temporary increase in c-MYC protein levels.
Quantitative Preclinical Data
The preclinical evaluation of cIAP1 inhibitors involves determining their binding affinity, cellular potency, and in vivo efficacy. The data below is compiled from various preclinical studies.
Table 1: In Vitro Binding Affinity and Cellular Potency of cIAP1 Inhibitors
| Compound | Target | Binding Assay (Ki, nM) | Cellular Assay (IC50/GI50, nM) | Cell Line | Reference(s) |
| Compound 1 | cIAP1 BIR3 | 2.5 | 40 | MDA-MB-231 | |
| cIAP2 BIR3 | 4.5 | ||||
| XIAP BIR3 | 156 | ||||
| Compound 5 (SM-1295) | cIAP1 BIR3 | <10 | 30 | MDA-MB-231 | |
| cIAP2 BIR3 | <10 | ||||
| XIAP BIR3 | >9000 | ||||
| AZD5582 | XIAP | EC50 = 15 | - | - | |
| D19 | cIAP1 (Autoubiq.) | IC50 = 14,100 | - | - | |
| TQB3728 | cIAP1 BIR3 | IC50 = 0.7 | 14.3 | MDA-MB-231 | |
| cIAP2 BIR3 | IC50 = 11.8 | ||||
| XIAP BIR3 | IC50 = 22.5 |
Table 2: In Vivo Pharmacokinetics and Efficacy of cIAP1 Inhibitors
| Compound | Dose & Route | Model | Efficacy (% TGI) | Oral Bioavailability (%) | Species | Reference(s) |
| AT-IAP | 30 mg/kg, oral | MDA-MB-231 Xenograft | Efficacious | Favorable | Mouse | |
| Tolinapant | 5-20 mg/kg, oral | A375 Xenograft | Efficacious | 12-34 | Rodents, NHP | |
| D19-14 | 50 mg/kg, i.p. | EOL1 Xenograft | Significant tumor reduction | - | Mouse | |
| TQB3728 | 30 mg/kg, oral (QD) | MDA-MB-231 Xenograft | 89.8 | - | Mouse |
TGI: Tumor Growth Inhibition; NHP: Non-Human Primate; i.p.: intraperitoneal; QD: once daily.
Experimental Protocols
Detailed and reproducible protocols are essential for the preclinical evaluation of cIAP1 inhibitors.
Protocol 1: Assessment of cIAP1 Degradation and Apoptosis Induction
This protocol outlines the use of Western blotting to measure the primary pharmacodynamic effect of Smac mimetics (cIAP1 degradation) and the resulting induction of apoptosis.
1. Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., MDA-MB-231, SK-OV-3) in 6-well plates to achieve 70-80% confluency.
-
Prepare serial dilutions of the cIAP1 inhibitor (e.g., 10, 50, 100 nM) and a vehicle control (e.g., DMSO) in complete growth medium.
-
Treat cells for desired time points (e.g., 4, 8, 24 hours).
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
3. Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against:
-
cIAP1
-
Cleaved Caspase-3
-
Cleaved Caspase-8
-
Cleaved PARP
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Protocol 2: Cell Viability Assay
This protocol measures the cytotoxic effect of cIAP1 inhibitors.
1. Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well).
-
Allow cells to adhere overnight.
2. Compound Treatment:
-
Treat cells with a range of inhibitor concentrations in triplicate. Include vehicle-only and media-only controls.
-
Incubate for a specified period (e.g., 72-96 hours).
3. Viability Measurement:
-
Add a viability reagent such as MTS (e.g., CellTiter 96 AQueous One Solution) or resazurin (e.g., alamarBlue).
-
Incubate according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
4. Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Calculate GI₅₀/IC₅₀ values using non-linear regression analysis.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor activity of cIAP1 inhibitors in a mouse model.
1. Cell Implantation:
-
Implant human cancer cells (e.g., 5 x 10⁶ MDA-MB-231 cells) subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
2. Tumor Growth and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.
3. Dosing and Monitoring:
-
Administer the cIAP1 inhibitor via the desired route (e.g., oral gavage) at a specified dose and schedule (e.g., 30 mg/kg, once daily).
-
Measure tumor volume and body weight 2-3 times per week.
4. Endpoint and Pharmacodynamic Analysis:
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a maximum size.
-
At the end of the study, tumors can be excised at a specific time point post-last dose to analyze pharmacodynamic markers (e.g., cIAP1 degradation, cleaved caspase-3) by Western blot or IHC.
An In-Depth Technical Guide to cIAP1 Ligand Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the binding affinity and selectivity of ligands targeting the cellular inhibitor of apoptosis protein 1 (cIAP1). It is designed to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting IAP proteins.
Introduction to cIAP1 and its Ligands
Cellular inhibitor of apoptosis protein 1 (cIAP1) is a key regulator of apoptosis and immune signaling pathways.[1][2] As a member of the inhibitor of apoptosis (IAP) protein family, cIAP1 possesses a C-terminal RING domain that confers E3 ubiquitin ligase activity, and three baculoviral IAP repeat (BIR) domains.[3] The BIR3 domain of cIAP1 is of particular interest as it is the binding site for the endogenous antagonist, Smac/DIABLO.[4]
Small-molecule mimetics of the N-terminal AVPI motif of Smac, known as SMAC mimetics, have been developed as potent antagonists of cIAP1. These compounds bind to the BIR3 domain of cIAP1, inducing its auto-ubiquitination and subsequent proteasomal degradation.[2] This leads to the activation of apoptotic pathways and has shown promise as a therapeutic strategy in oncology. SMAC mimetics can be broadly categorized into monovalent and bivalent ligands. Monovalent mimetics are designed to mimic a single AVPI binding motif, while bivalent mimetics contain two AVPI-mimicking moieties connected by a chemical linker.
Quantitative Analysis of cIAP1 Ligand Binding Affinity and Selectivity
The binding affinity of a ligand for its target is a critical parameter in drug development. For cIAP1 ligands, this is typically quantified by the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50). Selectivity, the ability of a ligand to bind to its intended target with higher affinity than to other related proteins, is equally important. For cIAP1 ligands, selectivity is often assessed against other IAP family members, primarily cIAP2 and X-linked inhibitor of apoptosis protein (XIAP).
The following tables summarize the binding affinities and selectivity profiles of representative monovalent and bivalent SMAC mimetics for cIAP1, cIAP2, and XIAP.
Table 1: Binding Affinities (Ki, nM) of Monovalent SMAC Mimetics
| Compound | cIAP1 BIR3 (Ki, nM) | cIAP2 BIR3 (Ki, nM) | XIAP BIR3 (Ki, nM) | Selectivity (cIAP1 vs. XIAP) |
| SM-337 (1) | 2.5 | 4.5 | 156 | 62.4-fold |
| Compound 3 | 1.8 | 4.9 | 392 | 218-fold |
| Compound 4 | 1.1 | 3.0 | 870 | 791-fold |
| Compound 5 (SM-1295) | 3.2 | 9.5 | >3000 | >938-fold |
| GDC-0152 | 17 | 43 | 28 | 1.6-fold (XIAP selective) |
| Tolinapant (ASTX660) | <12 (IC50) | - | <40 (IC50) | ~3.3-fold (XIAP selective) |
Data compiled from multiple sources.
Table 2: Binding Affinities (Ki, nM) of Bivalent SMAC Mimetics
| Compound | cIAP1 BIR3 (Ki, nM) | cIAP2 BIR3 (Ki, nM) | XIAP BIR3 (Ki, nM) |
| Birinapant | <1 (Kd) | - | - |
| Naphthyl Series Cmpd 16 | 0.18 | 0.20 | - |
| Naphthyl Series Cmpd 17 | 1.23 | 0.98 | - |
| Hydrazine Series Cmpd 37 | 0.003 | 0.005 | - |
| Hydrazine Series Cmpd 38 | 0.004 | 0.006 | - |
Data compiled from multiple sources.
Experimental Protocols for Determining Binding Affinity
Several biophysical and biochemical assays are commonly employed to determine the binding affinity and selectivity of cIAP1 ligands. The following sections provide detailed methodologies for three widely used techniques.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a proximity-based assay that measures the interaction between two molecules labeled with a donor and an acceptor fluorophore. When the molecules are in close proximity (<10 nm), excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. This technique is highly sensitive and amenable to high-throughput screening.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, and 0.05% BSA.
-
cIAP1 Protein: Recombinant human cIAP1 BIR3 domain tagged with a polyhistidine (His) tag.
-
Tracer Ligand: A known cIAP1 ligand (e.g., a SMAC mimetic) labeled with a fluorescent acceptor (e.g., fluorescein).
-
Donor Fluorophore: An anti-His antibody conjugated to a long-lifetime lanthanide donor (e.g., Terbium or Europium).
-
Test Compounds: Serially diluted in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4x test compound or DMSO (control) to each well.
-
Add 5 µL of 4x cIAP1-His protein to each well.
-
Add 5 µL of 4x tracer ligand to each well.
-
Incubate at room temperature for 30 minutes.
-
Add 5 µL of 4x anti-His-Tb antibody to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET-compatible plate reader with an excitation wavelength of ~340 nm.
-
Measure emission at two wavelengths: ~490 nm (donor) and ~520 nm (acceptor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the log of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, requiring the Kd of the tracer ligand.
-
Fluorescence Polarization (FP) Assay
Principle: FP measures the change in the polarization of fluorescent light emitted from a labeled molecule. Small, rapidly rotating molecules (like a fluorescently labeled ligand) depolarize light more than large, slowly rotating molecules (like a protein-ligand complex). This change in polarization upon binding can be used to determine binding affinity.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM HEPES (pH 7.5), 1 mM TCEP.
-
cIAP1 Protein: Recombinant human cIAP1 BIR3 domain.
-
Fluorescent Tracer: A SMAC mimetic labeled with a fluorophore (e.g., rhodamine).
-
Test Compounds: Serially diluted in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 10 µL of 2x test compound or DMSO to each well.
-
Add 5 µL of 4x cIAP1 protein to each well.
-
Add 5 µL of 4x fluorescent tracer to each well.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate using a fluorescence polarization-capable plate reader, exciting at the appropriate wavelength for the fluorophore and measuring the parallel and perpendicular components of the emitted light.
-
Calculate the millipolarization (mP) values.
-
Plot the mP values against the log of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: AlphaScreen is a bead-based, non-radioactive, homogeneous assay that measures molecular interactions. It utilizes donor and acceptor beads that, when brought into close proximity, generate a chemiluminescent signal. Singlet oxygen molecules produced by the excited donor bead diffuse to the nearby acceptor bead, triggering a cascade of chemical reactions that result in light emission.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 0.1% BSA.
-
cIAP1 Protein: Recombinant human cIAP1 BIR3 domain with a GST tag.
-
Binding Partner: A biotinylated peptide derived from the N-terminus of Smac.
-
Donor Beads: Streptavidin-coated donor beads.
-
Acceptor Beads: Anti-GST antibody-coated acceptor beads.
-
Test Compounds: Serially diluted in DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4x test compound or DMSO to each well.
-
Add 5 µL of a 4x mixture of GST-cIAP1 and biotinylated-Smac peptide to each well.
-
Incubate at room temperature for 30 minutes.
-
In subdued light, add 10 µL of a 2x mixture of streptavidin donor beads and anti-GST acceptor beads.
-
Incubate at room temperature for 60 minutes in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate using an AlphaScreen-compatible plate reader.
-
Plot the AlphaScreen signal against the log of the test compound concentration.
-
Determine the IC50 value from the inhibition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizing cIAP1 Signaling and Experimental Workflows
cIAP1 Signaling Pathway in Apoptosis Regulation
cIAP1 plays a crucial role in the tumor necrosis factor (TNF) signaling pathway. Upon TNF-α binding to its receptor (TNFR1), a signaling complex is formed that includes cIAP1. cIAP1 ubiquitinates RIPK1, leading to the activation of the NF-κB pathway and promoting cell survival. SMAC mimetics bind to cIAP1, inducing its degradation and preventing RIPK1 ubiquitination. This shifts the balance towards the formation of a death-inducing signaling complex (DISC), leading to caspase-8 activation and apoptosis.
References
An In-depth Technical Guide to cIAP1 Downstream Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cellular Inhibitor of Apoptosis 1 (cIAP1), also known as BIRC2, is a multifaceted E3 ubiquitin ligase and a pivotal regulator of cellular signaling. While initially identified for its presumed role in apoptosis inhibition, its primary functions are now understood to revolve around the intricate control of inflammation, immunity, and cell fate decisions through the regulation of key signaling hubs. This technical guide provides a comprehensive overview of the core downstream signaling pathways governed by cIAP1, including the canonical and non-canonical NF-κB pathways, apoptosis, and necroptosis. We delve into the molecular mechanisms of cIAP1's E3 ligase activity, summarize its key substrates and protein interactions, and provide detailed experimental protocols for investigating its function. This document is intended to serve as a resource for researchers and drug development professionals targeting cIAP1 and its associated pathways.
Introduction: cIAP1 as a Central Signaling Node
cIAP1 is a member of the Inhibitor of Apoptosis (IAP) protein family, characterized by the presence of one to three Baculoviral IAP Repeat (BIR) domains. However, its most critical functional domain is a C-terminal RING (Really Interesting New Gene) zinc finger, which confers E3 ubiquitin ligase activity. This enzymatic function allows cIAP1 to catalyze the covalent attachment of ubiquitin chains to substrate proteins, thereby altering their function, stability, or localization.
cIAP1 acts as a critical gatekeeper in signaling cascades initiated by the Tumor Necrosis Factor Receptor (TNFR) superfamily. Upon receptor stimulation by ligands such as TNFα, cIAP1 is recruited to the intracellular receptor signaling complex (termed Complex I) through its constitutive interaction with TNFR-associated factor 2 (TRAF2). Within this complex, cIAP1's E3 ligase activity becomes instrumental in dictating the cellular outcome—a choice between survival, apoptosis, or necroptosis.
Regulation of NF-κB Signaling Pathways
cIAP1 dually regulates both the canonical and non-canonical NF-κB pathways, acting as a positive regulator for the former and a negative regulator for the latter.
Canonical NF-κB Activation
Upon TNFα binding to TNFR1, the formation of Complex I provides a platform for cIAP1 to execute its pro-survival function. The primary mechanism is the K63-linked polyubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1). Unlike K48-linked ubiquitination which targets proteins for proteasomal degradation, K63-linked chains act as a molecular scaffold.
This cIAP1-generated ubiquitin scaffold on RIPK1 recruits two crucial kinase complexes:
-
LUBAC (Linear Ubiquitin Chain Assembly Complex): LUBAC adds M1-linked (linear) ubiquitin chains to RIPK1 and NEMO (IKKγ), further stabilizing the complex.
-
TAK1/TAB2/3 Complex: This complex binds to the K63 chains and phosphorylates the IκB kinase (IKK) complex.
Activated IKK then phosphorylates the inhibitor of κB (IκBα), marking it for K48-linked ubiquitination and proteasomal degradation. The degradation of IκBα liberates the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus and initiate the transcription of pro-survival and pro-inflammatory genes.
Non-Canonical NF-κB Repression
In resting cells, cIAP1 is essential for suppressing the non-canonical NF-κB pathway. This pathway is controlled by the stability of NF-κB-inducing kinase (NIK). The cIAP1/TRAF2 complex, in association with TRAF3, constitutively targets NIK for K48-linked ubiquitination and subsequent proteasomal degradation. This ensures that NIK levels remain low, keeping the pathway inactive.
Activation of the non-canonical pathway occurs when the cIAP1/TRAF2/TRAF3 complex is disrupted or degraded. This can be triggered by:
-
Receptor Ligation: Ligands like BAFF or TWEAK binding to their respective receptors recruit the cIAP1 complex to the membrane, leading to its degradation and freeing NIK from destruction.
-
Smac Mimetics: These therapeutic compounds bind to the BIR domains of cIAP1, inducing a conformational change that triggers cIAP1's auto-ubiquitination and rapid degradation.
Stabilized NIK accumulates and phosphorylates IKKα, which in turn phosphorylates the NF-κB precursor protein p100. This leads to the processing of p100 into p52, which then forms an active heterodimer with RelB and translocates to the nucleus to regulate genes involved in lymphoid organogenesis and B-cell maturation.
Methodological & Application
Application Notes and Protocols for cIAP1 Ligand In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and immune signaling pathways.[1] As a member of the IAP family, it possesses a RING finger domain that confers E3 ubiquitin ligase activity, targeting proteins for proteasomal degradation and influencing cell fate.[2] Dysregulation of cIAP1 has been implicated in various cancers, making it a compelling target for therapeutic intervention. Small-molecule ligands, particularly Smac mimetics, that bind to the BIR3 domain of cIAP1 can induce its auto-ubiquitination and subsequent degradation, leading to apoptosis in tumor cells.[3] This document provides detailed protocols for common in vitro assays used to identify and characterize cIAP1 ligands, along with representative data and signaling pathway diagrams.
cIAP1 Signaling Pathway
cIAP1 is a central node in the tumor necrosis factor (TNF) receptor signaling pathway. Upon TNF-α stimulation, cIAP1 is recruited to the TNFR1 signaling complex where it ubiquitinates RIP1, leading to the activation of the NF-κB and MAPK survival pathways. Smac mimetics, which mimic the endogenous IAP antagonist Smac/DIABLO, bind to the BIR3 domain of cIAP1, preventing its interaction with downstream effectors and promoting its auto-ubiquitination and proteasomal degradation. This depletion of cIAP1 shifts the balance towards apoptosis.
References
Application Notes and Protocols for cIAP1 Antagonists in Cancer Cell Apoptosis Induction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of second-generation cIAP1 antagonists, also known as SMAC mimetics, for inducing apoptosis in cancer cells. This document details the mechanism of action, provides quantitative data on the efficacy of representative compounds, and offers detailed protocols for key experimental assays.
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis, or programmed cell death. In many cancers, cIAP1 is overexpressed, leading to the suppression of apoptosis and contributing to tumor growth and resistance to therapy. cIAP1 antagonists are a class of small molecules designed to mimic the endogenous IAP inhibitor, SMAC/DIABLO. These antagonists bind to cIAP1, inducing its auto-ubiquitination and subsequent proteasomal degradation. This degradation liberates pro-apoptotic signaling pathways, leading to the activation of caspases and the induction of apoptosis in cancer cells.
Second-generation cIAP1 antagonists, such as GDC-0152 and Birinapant, have demonstrated potent anti-cancer activity in preclinical and clinical studies. They can induce apoptosis as single agents in some cancer cell lines and can also sensitize cancer cells to conventional chemotherapeutics and other targeted agents.
Mechanism of Action
cIAP1 antagonists function by disrupting the anti-apoptotic activity of cIAP1. The binding of these SMAC mimetics to the BIR3 domain of cIAP1 triggers a conformational change that promotes the E3 ligase activity of cIAP1, leading to its auto-ubiquitination and rapid degradation by the proteasome.
The degradation of cIAP1 has two major consequences:
-
Activation of the Extrinsic Apoptosis Pathway: In the absence of cIAP1, RIPK1 is no longer ubiquitinated and can form a pro-apoptotic complex with FADD and caspase-8, leading to caspase-8 activation and initiation of the caspase cascade.
-
Sensitization to TNF-α Induced Apoptosis: The degradation of cIAP1 can lead to the stabilization of NIK, resulting in the activation of the non-canonical NF-κB pathway and the production of endogenous TNF-α. This TNF-α can then act in an autocrine or paracrine manner to induce apoptosis through the extrinsic pathway.
This dual mechanism of action makes cIAP1 antagonists potent inducers of apoptosis in a variety of cancer cell types.
Quantitative Data on Representative cIAP1 Antagonists
The following tables summarize the binding affinities and cellular activities of two well-characterized second-generation cIAP1 antagonists, GDC-0152 and Birinapant.
Table 1: Binding Affinities (Ki, nM) of GDC-0152 and Birinapant for IAP Proteins
| Compound | cIAP1-BIR3 | cIAP2-BIR3 | XIAP-BIR3 | ML-IAP-BIR |
| GDC-0152 | 17 | 43 | 28 | 14 |
| Birinapant | <1 | - | 45 | - |
Table 2: Cellular Activity of cIAP1 Antagonists
| Compound | Cell Line | Assay | Result |
| GDC-0152 | A2058 Melanoma | cIAP1 Degradation | Effective at 10 nM after 15 mins |
| GDC-0152 | MDA-MB-231 Breast Cancer | Caspase-3/7 Activation | Dose- and time-dependent increase |
| Birinapant | MDA-MB-231 Breast Cancer | cIAP1 Degradation | >50% loss at 1 nM |
| Birinapant | MDA-MB-231 Breast Cancer | Apoptosis (PARP Cleavage) | Evident at 10 nM |
| AT-406 | MDA-MB-231 Breast Cancer | cIAP1 Degradation | Effective at 10 nM |
| AT-406 | MDA-MB-231 Breast Cancer | Cell Death | >50% at 1 µM for 24 hours |
Experimental Protocols
Here are detailed protocols for two key experiments to assess the pro-apoptotic activity of cIAP1 antagonists.
Protocol 1: Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
Cancer cell line of interest
-
cIAP1 antagonist (e.g., GDC-0152, Birinapant)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer (e.g., 100 mM HEPES, 1.4 M NaCl, 25 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with the cIAP1 antagonist at various concentrations for the desired time period (e.g., 24, 48 hours). Include a vehicle-treated control.
-
Cell Harvesting:
-
Collect the culture supernatant, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the supernatant from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with distilled water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Add 5-10 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Protocol 2: Caspase-3/7 Activity Assay
This assay measures the activity of the executioner caspases, caspase-3 and caspase-7, which are key mediators of apoptosis.
Materials:
-
Cancer cell line of interest
-
cIAP1 antagonist
-
White-walled 96-well plates for luminescence assays
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium. The optimal cell number should be determined for each cell line. Allow cells to adhere overnight.
-
Treatment: Treat cells with the cIAP1 antagonist at various concentrations for the desired time period (e.g., 6, 12, 24 hours). Include a vehicle-treated control.
-
Assay:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.
-
Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30 seconds to 2 minutes.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other measurements.
-
Calculate the fold change in caspase-3/7 activity by dividing the luminescence of the treated samples by the luminescence of the vehicle-treated control.
Visualizations
Application Notes: Experimental Use of Smac Mimetics in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Introduction
Second Mitochondria-derived Activator of Caspases (Smac) mimetics are a class of investigational anti-cancer agents designed to mimic the function of the endogenous Smac/DIABLO protein.[1][2] Under normal physiological conditions, Inhibitor of Apoptosis (IAP) proteins prevent accidental apoptosis by inhibiting caspases.[3][4] In response to apoptotic stimuli, Smac/DIABLO is released from the mitochondria into the cytosol, where it binds to and antagonizes IAP proteins, thereby promoting programmed cell death. Many cancer cells overexpress IAP proteins, which contributes to their survival and resistance to therapy. Smac mimetics capitalize on this by selectively targeting and inhibiting IAP proteins, thus sensitizing cancer cells to apoptosis.
The primary molecular targets of most Smac mimetics are the X-chromosome-linked IAP (XIAP) and the cellular IAPs 1 and 2 (cIAP1 and cIAP2). By binding to the Baculoviral IAP Repeat (BIR) domains of these proteins, Smac mimetics can induce apoptosis through two main mechanisms. Firstly, they directly antagonize XIAP, relieving its inhibition of caspases-3, -7, and -9. Secondly, they induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. This degradation leads to the stabilization of NF-κB-inducing kinase (NIK), activating the non-canonical NF-κB pathway and promoting the production of tumor necrosis factor-alpha (TNFα). The secreted TNFα can then act in an autocrine or paracrine manner to trigger the extrinsic apoptosis pathway, forming a death-inducing signaling complex (DISC) involving RIPK1, FADD, and caspase-8.
Data Presentation
The following tables summarize quantitative data for several common Smac mimetics from preclinical studies.
Table 1: Binding Affinities of Smac Mimetics to IAP Proteins
| Smac Mimetic | IAP Protein | Binding Affinity (IC50/Ki) | Reference |
| AZD5582 | cIAP1 (BIR3) | 15 nM (IC50) | |
| cIAP2 (BIR3) | 21 nM (IC50) | ||
| XIAP (BIR3) | 15 nM (IC50) | ||
| GDC-0152 | cIAP1 | < 60 nM (Ki) | |
| cIAP2 | < 60 nM (Ki) | ||
| XIAP | < 60 nM (Ki) | ||
| ML-IAP | < 60 nM (Ki) | ||
| BI 878382 | cIAP1 (BIR3) | 0.90 ± 0.15 nM (IC50) | |
| cIAP2 (BIR3) | 17.10 ± 5.37 nM (IC50) | ||
| XIAP (BIR3) | 273.3 ± 82.46 nM (IC50) |
Table 2: In Vitro Anti-Cancer Activity of Smac Mimetics
| Smac Mimetic | Cancer Cell Line | Assay | Endpoint | Concentration | Reference |
| LCL161 | Hep3B (Hepatocellular Carcinoma) | Cell Viability | IC50 | 10.23 µM | |
| PLC5 (Hepatocellular Carcinoma) | Cell Viability | IC50 | 19.19 µM | ||
| AZD5582 | MDA-MB-231 (Breast Cancer) | Apoptosis Induction | - | Subnanomolar | |
| Birinapant | H1299 (Non-small cell lung cancer) | Apoptosis Induction | Annexin V Exposure | 5-50 nM |
Mandatory Visualization
References
- 1. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. promega.com [promega.com]
Application Notes and Protocols for Measuring cIAP1 Degradation by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction: Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a key regulator of apoptosis and cell survival signaling pathways.[1][2] As an E3 ubiquitin ligase, cIAP1 is involved in the regulation of the NF-κB signaling pathway.[1][3] Dysregulation of cIAP1 is implicated in various cancers, making it an attractive therapeutic target. A common mechanism of action for a class of drugs known as SMAC mimetics is the induction of auto-ubiquitination and subsequent proteasomal degradation of cIAP1.[4] This leads to the activation of apoptotic pathways in cancer cells. Measuring the degradation of cIAP1 is therefore a critical method for evaluating the efficacy of these potential cancer therapeutics. Western blotting is a widely used and effective technique to quantify the reduction in cIAP1 protein levels following treatment.
Principle of the Assay: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. This protocol describes the treatment of cells with a compound of interest (e.g., a SMAC mimetic) to induce cIAP1 degradation. Following treatment, cells are lysed, and the total protein is quantified. Equal amounts of protein from each sample are then separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose), which is then probed with a primary antibody specific to cIAP1. A secondary antibody conjugated to an enzyme (like horseradish peroxidase, HRP) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is applied, which reacts with the enzyme to produce light that can be captured by an imaging system. The intensity of the resulting band corresponding to cIAP1 is proportional to the amount of cIAP1 protein in the sample. A loading control, such as β-actin or GAPDH, is used to normalize the data and ensure equal protein loading across all lanes.
Signaling Pathway for SMAC Mimetic-Induced cIAP1 Degradation
The following diagram illustrates the mechanism by which SMAC mimetics induce the degradation of cIAP1, leading to apoptosis.
Caption: SMAC mimetic-induced cIAP1 degradation pathway.
Experimental Workflow
The diagram below outlines the major steps involved in measuring cIAP1 degradation by Western blot.
References
- 1. What are cIAP1/cIAP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of apoptosis (IAP) protein family | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Cellular inhibitors of apoptosis cIAP1 and cIAP2 are required for innate immunity signaling by the pattern recognition receptors NOD1 and NOD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Smac mimetics activate the E3 ligase activity of cIAP1 protein by promoting RING domain dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xenograft Models in the Evaluation of cIAP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a critical regulator of programmed cell death and a key player in cancer cell survival and resistance to therapy.[1][2] Its role as an E3 ubiquitin ligase in the regulation of cell death and survival signaling pathways makes it an attractive therapeutic target in oncology.[1][2] Small-molecule inhibitors of cIAP1, often designed as SMAC mimetics, have shown promise in preclinical studies by promoting the degradation of cIAP1, leading to the induction of apoptosis in tumor cells. Xenograft models, which involve the transplantation of human tumor cells or tissues into immunodeficient mice, are indispensable tools for the in vivo evaluation of these inhibitors, providing crucial data on efficacy, pharmacodynamics, and potential therapeutic combinations.
These application notes provide detailed protocols and data presentation guidelines for utilizing xenograft models to test the efficacy of cIAP1 inhibitors such as Birinapant, LCL161, and GDC-0152.
cIAP1 Signaling Pathway and Mechanism of Inhibitor Action
cIAP1, along with its close homolog cIAP2, functions as a key node in the TNFα signaling pathway, regulating both NF-κB activation and apoptosis. In the absence of an apoptotic stimulus, cIAP1 promotes cell survival by ubiquitinating RIPK1, leading to the activation of the NF-κB pathway. cIAP1 inhibitors, which mimic the endogenous IAP antagonist SMAC/DIABLO, bind to the BIR domains of cIAP1, triggering its auto-ubiquitination and subsequent proteasomal degradation. This degradation of cIAP1 removes the block on caspase activation and can switch TNFα signaling from a pro-survival to a pro-apoptotic pathway, leading to tumor cell death.
Caption: cIAP1 signaling pathway and mechanism of inhibitor action.
Data Presentation: In Vivo Efficacy of cIAP1 Inhibitors
Quantitative data from xenograft studies should be summarized for clear comparison of the anti-tumor activity of different cIAP1 inhibitors.
| cIAP1 Inhibitor | Cancer Type | Xenograft Model | Dosing Schedule | Outcome | Reference |
| Birinapant | Ovarian, Colorectal, Melanoma | Patient-Derived Xenografts | Well-tolerated doses (specifics not detailed in abstract) | Single-agent antitumor activity. | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Docetaxel-resistant xenograft | Not specified | Monotherapy inhibited tumor growth; combination with docetaxel further delayed growth. | ||
| Melanoma | 451Lu and 1205Lu cell lines | Not specified | Single-agent inhibition of tumor growth in vivo, even in cell lines resistant in vitro. | ||
| LCL161 | HPV-negative HNSCC | Cal27 or FaDu cell lines | Not specified | In combination with radiotherapy, led to dramatic tumor regression. | |
| Rituximab-resistant B-cell Lymphoma | Raji 4RH disseminated xenograft | 60 mg/kg orally | Combination with RGV chemotherapy significantly increased survival duration. | ||
| GDC-0152 | Breast Cancer | MDA-MB-231 cell line | Oral administration | Dose-dependent inhibition of tumor growth. | |
| ABCB1 and BIRC5 co-expressing tumors | Not specified | Not specified | Restored and potentiated the anticancer effects of paclitaxel. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of xenograft studies.
Establishment of Cell Line-Derived Xenograft (CDX) Models
This protocol outlines the subcutaneous implantation of human cancer cell lines into immunodeficient mice.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, Cal27 for HNSCC)
-
Immunodeficient mice (e.g., Nude or SCID)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Calipers
Procedure:
-
Culture selected cancer cell lines in appropriate medium until they reach 70-80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium at the desired concentration (e.g., 5 x 10^6 cells/100 µL). Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of each mouse.
-
Monitor the animals regularly for tumor growth.
Establishment of Patient-Derived Xenograft (PDX) Models
PDX models involve the direct transplantation of patient tumor tissue into immunodeficient mice, better-preserving the characteristics of the original tumor.
Materials:
-
Freshly resected human tumor tissue
-
Immunodeficient mice (e.g., NSG)
-
Surgical instruments
-
Anesthetic and analgesics
-
Sterile saline or culture medium
Procedure:
-
Obtain fresh tumor tissue from surgery under sterile conditions.
-
Cut the tumor into small fragments (e.g., 2-3 mm³).
-
Anesthetize the mice and make a small incision in the skin on the flank.
-
Create a subcutaneous pocket and implant a single tumor fragment.
-
Close the incision with surgical clips or sutures.
-
Administer analgesics as required and monitor the mice for tumor engraftment and growth.
Caption: Workflow for establishing CDX and PDX models.
Administration of cIAP1 Inhibitors
Procedure:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the cIAP1 inhibitor formulation according to the manufacturer's instructions or published protocols. Common routes of administration include oral gavage or intraperitoneal injection.
-
Administer the inhibitor and vehicle control according to the predetermined dosing schedule (e.g., daily, twice weekly).
Assessment of Tumor Growth and Efficacy
Procedure:
-
Measure tumor dimensions using calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using a standard formula, such as (width)² x length / 2. Note that for more accurate measurements, especially for larger tumors, alternative formulas or imaging techniques like ultrasound may be considered.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for cIAP1 degradation, immunohistochemistry for apoptosis markers).
Pharmacodynamic Assays
To confirm the on-target activity of the cIAP1 inhibitor, pharmacodynamic studies are essential.
Procedure:
-
At a specified time point after the final dose, collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs).
-
Prepare tissue lysates for Western blot analysis to assess the degradation of cIAP1 and cIAP2.
-
Perform immunohistochemistry on tumor sections to detect markers of apoptosis, such as cleaved caspase-3.
-
Multiplex immunoassays can be used to quantify a panel of apoptosis biomarkers in tumor biopsies.
Caption: Workflow for treatment and analysis in xenograft studies.
Conclusion
Xenograft models are a powerful platform for the preclinical evaluation of cIAP1 inhibitors. By following standardized protocols for model establishment, drug administration, and efficacy assessment, researchers can generate robust and reproducible data to guide the clinical development of this promising class of anti-cancer agents. Careful attention to data presentation and the inclusion of pharmacodynamic endpoints will ensure a comprehensive understanding of the inhibitor's mechanism of action and therapeutic potential.
References
Application Notes and Protocols: cIAP1 Ligand 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) and its homolog cIAP2 are critical regulators of cell signaling pathways that control inflammation, immunity, and cell survival. As members of the Inhibitor of Apoptosis (IAP) protein family, they possess E3 ubiquitin ligase activity, which is crucial for their function in regulating the NF-κB signaling pathway and programmed cell death. Specifically, cIAP1 and cIAP2 ubiquitinate key signaling molecules, such as Receptor-Interacting Protein Kinase 1 (RIPK1), to promote cell survival signals or, in their absence, facilitate apoptosis.
Given their central role in cell fate decisions, cIAPs have become attractive therapeutic targets, particularly in oncology. cIAP1 ligands, often acting as SMAC mimetics, are small molecules designed to induce the auto-ubiquitination and subsequent proteasomal degradation of cIAP1 and cIAP2. This action removes the inhibition on caspase activation, thereby promoting apoptosis in cancer cells. cIAP1 Ligand 2 is a derivative of LCL161 and serves as a potent IAP ligand. It is frequently incorporated into proteolysis-targeting chimeras (PROTACs) and Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs) to facilitate the targeted degradation of other proteins of interest.
These application notes provide an overview of this compound, including supplier information, formulation guidelines, and detailed protocols for its use in key cellular assays.
Product Information and Formulation
This compound Specifications
| Property | Description | Reference |
| Synonyms | E3 ligase Ligand 11, LCL161 derivative | |
| CAS Number | 2357114-70-4 | |
| Molecular Formula | C₃₄H₄₀N₄O₆S | |
| Primary Function | IAP ligand; induces degradation of cIAP1/2; component for PROTAC/SNIPER design |
Recommended Suppliers
-
MedChemExpress
-
BOC Sciences
-
CymitQuimica
-
TargetMol
Note: This is not an exhaustive list. Researchers should perform their own due diligence when selecting a supplier.
Formulation and Storage
Proper handling and storage of this compound are essential to maintain its stability and activity.
| Parameter | Recommendation | Reference |
| Solubility | Soluble in DMSO (e.g., up to 10 mM). | |
| Stock Solution | Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles. | |
| Storage (Powder) | Store at -20°C for up to 3 years. | |
| Storage (Solution) | Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to store under nitrogen. | |
| Shipping | Typically shipped at room temperature (continental US) or with blue ice. |
Protocol for Preparing a 10 mM Stock Solution:
-
Centrifuge the vial of this compound powder briefly to ensure all material is at the bottom.
-
Based on the molecular weight (MW) and the amount of powder provided, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex gently and/or sonicate briefly until the powder is completely dissolved.
-
Aliquot the solution into smaller, single-use tubes and store at -80°C.
Mechanism of Action: cIAP1 in Cell Survival and Apoptosis
cIAP1 is a key node in the TNF-α signaling pathway. Upon TNF-α binding to its receptor (TNFR1), cIAP1 is recruited to the receptor complex where it ubiquitinates RIPK1. This ubiquitination serves as a scaffold to recruit other proteins that activate the NF-κB pathway, promoting cell survival and inflammation.
cIAP1 ligands, acting as SMAC mimetics, bind to the BIR domains of cIAP1/2, inducing a conformational change that triggers their E3 ligase activity to auto-ubiquitinate themselves, leading to their rapid degradation by the proteasome. The loss of cIAP1/2 prevents RIPK1 ubiquitination, freeing it to form a secondary complex (the ripoptosome) with FADD and Caspase-8, leading to Caspase-8 activation and subsequent apoptosis.
Caption: TNF-α signaling pathway regulated by cIAP1 and targeted by this compound.
Experimental Protocols
Protocol 1: cIAP1 Degradation Assay via Western Blot
This protocol is used to quantify the degradation of endogenous cIAP1 protein following treatment with this compound.
Caption: Workflow for Western Blot analysis of cIAP1 degradation.
Methodology:
-
Cell Culture and Treatment:
-
Seed appropriate cancer cells (e.g., MDA-MB-231, SK-OV-3) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for a fixed time (e.g., 4 hours) or with a fixed concentration for varying times (e.g., 0, 1, 2, 4, 8 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
Normalize protein concentrations for all samples using lysis buffer.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
-
Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate the membrane with a primary antibody against cIAP1 (e.g., Cell Signaling Technology #7065) overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10-15 minutes each.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
Normalize the cIAP1 band intensity to the corresponding loading control band intensity.
-
Plot the normalized intensity against ligand concentration or time.
-
Protocol 2: Apoptosis Assay via Annexin V/PI Staining
This protocol measures the percentage of apoptotic
Application Note: Identification of cIAP1 Dependencies using a Genome-Wide CRISPR-Cas9 Knockout Screen
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1), also known as BIRC2, is a key regulator of cell signaling pathways that govern inflammation, immunity, and cell survival. As an E3 ubiquitin ligase, cIAP1 is involved in the regulation of both canonical and non-canonical NF-κB signaling and is a critical suppressor of apoptosis. Dysregulation of cIAP1 has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. The development of Smac mimetics, which antagonize IAP proteins, has shown promise in cancer therapy by promoting apoptosis.
This application note describes a methodology for conducting a genome-wide CRISPR-Cas9 knockout screen to identify synthetic lethal partners and other genetic dependencies of cIAP1. Identifying genes that, when knocked out, are lethal to cells with compromised cIAP1 function can uncover novel therapeutic targets and strategies for overcoming resistance to cIAP1 inhibitors. The protocol outlines the experimental workflow, from sgRNA library transduction to data analysis, and provides examples of expected outcomes.
Signaling Pathways Involving cIAP1
cIAP1 plays a central role in multiple signaling cascades, most notably the TNFα signaling pathway, where it dictates the cellular response between survival and apoptosis.
Troubleshooting & Optimization
Technical Support Center: cIAP1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cellular Inhibitor of Apoptosis Protein 1 (cIAP1) inhibitors. The information is designed to help you navigate common experimental challenges and understand potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of cIAP1 inhibitors?
A1: cIAP1 inhibitors, often referred to as SMAC mimetics, mimic the function of the endogenous Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO). They bind to the BIR (Baculoviral IAP Repeat) domains of cIAP1 and its homolog cIAP2. This binding induces a conformational change that triggers the E3 ubiquitin ligase activity of cIAP1/2, leading to their auto-ubiquitination and subsequent degradation by the proteasome. The degradation of cIAP1/2 removes their inhibitory effect on cell death pathways, thereby promoting apoptosis.
Q2: What are the main off-target effects I should be aware of when using cIAP1 inhibitors?
A2: The primary "off-target" effects, which are often consequences of the on-target cIAP1/2 degradation, include:
-
Activation of NF-κB Signaling: Degradation of cIAP1/2 leads to the stabilization of NF-κB-inducing kinase (NIK), a key activator of the non-canonical NF-κB pathway. This can lead to the transcription of pro-inflammatory and survival genes.
-
Induction of Cytokine Production: Activation of NF-κB pathways can result in the production and secretion of inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α). This can create an autocrine signaling loop that sensitizes cells to apoptosis.
-
Induction of Necroptosis: In apoptosis-compromised cells (e.g., caspase-8 deficient or inhibited), cIAP1 inhibitors can promote a form of programmed necrosis called necroptosis. This is often dependent on the kinase activity of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.
-
Modulation of XIAP activity: Some SMAC mimetics are designed to be pan-IAP inhibitors and can also bind to and inhibit the X-linked Inhibitor of Apoptosis Protein (XIAP). However, studies have shown that binding to XIAP is not always required for the induction of cell death.
Q3: Why do I observe cell death in my control cells treated with a cIAP1 inhibitor alone?
A3: Single-agent activity of cIAP1 inhibitors is often observed in tumor cell lines that have an existing autocrine TNF-α signaling loop. The inhibitor-induced degradation of cIAP1/2 sensitizes the cells to this endogenously produced TNF-α, leading to apoptosis.
Q4: Can cIAP1 inhibitors affect other proteins besides IAPs?
A4: While the primary targets are IAP proteins, downstream effects are
cIAP1 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with cIAP1 Western blotting. The information is tailored for researchers, scientists, and drug development professionals to help ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of cIAP1?
A1: The expected molecular weight of human cIAP1 (also known as BIRC2) is approximately 68-70 kDa.[1][2][3][4] You may observe slight variations depending on the cell line and post-translational modifications.
Q2: Which cell lines are recommended as positive controls for cIAP1 expression?
A2: Several cell lines are reported to express cIAP1 and can be used as positive controls. These include Jurkat, HeLa, HT29, K562, and HepG2 cells.[5]
Q3: My cIAP1 antibody is not detecting any band. What are the possible causes and solutions?
A3: A lack of signal is a common issue in Western blotting. Here are several potential causes and corresponding troubleshooting steps:
-
Low Target Protein Abundance: The expression of cIAP1 may be low in your specific cell or tissue type.
-
Solution: Increase the amount of protein loaded onto the gel. A minimum of 20-30 µg of total protein per lane is recommended for whole-cell lysates, but for less abundant proteins, you may need to load up to 100 µg. Consider using a positive control lysate to confirm your experimental setup.
-
-
Antibody Issues: The primary or secondary antibody may not be active or used at an optimal concentration.
-
Solution: Ensure your antibodies have been stored correctly and are within their expiration date. It is advisable to titrate the primary antibody to find the optimal concentration. Also, avoid reusing diluted antibodies as their stability can decrease over time.
-
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.
-
Solution: You can verify the protein transfer by staining the membrane with Ponceau S after transfer. For larger proteins like cIAP1, a wet transfer overnight at 4°C is often more efficient than a semi-dry transfer.
-
-
Protein Degradation: cIAP1 can be targeted for degradation.
-
Solution: Always prepare fresh lysates and keep them on ice. It is crucial to add a protease inhibitor cocktail to your lysis buffer to prevent protein degradation.
-
Q4: I am observing high background on my cIAP1 Western blot. How can I reduce it?
A4: High background can obscure your bands of interest. Here are some common causes and solutions:
-
Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.
-
Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C. You can also try increasing the concentration of your blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). Adding a small amount of Tween 20 (0.05-0.1%) to your blocking and wash buffers can also help reduce background.
-
-
High Antibody Concentration: The concentration of your primary or secondary antibody may be too high.
-
Solution: Titrate your antibodies to determine the optimal dilution that gives a strong signal with low background.
-
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies.
-
Solution: Increase the number and duration of your wash steps. For example, perform three washes of 5-10 minutes each with TBST after both primary and secondary antibody incubations.
-
Q5: I see multiple bands on my cIAP1 Western blot. What does this mean?
A5: The presence of multiple bands can be due to several factors:
-
Non-specific Antibody Binding: The primary antibody may be cross-reacting with other proteins.
-
Solution: Ensure your primary antibody is specific for cIAP1. Some antibodies are validated using knockout cell lines to demonstrate specificity. You can also try increasing the stringency of your washes by increasing the salt or detergent concentration.
-
-
Protein Degradation: If you see bands at a lower molecular weight than expected, it could be due to the degradation of cIAP1.
-
Solution: As mentioned earlier, always use fresh samples and include protease inhibitors in your lysis buffer.
-
-
Post-Translational Modifications: cIAP1 can undergo post-translational modifications, such as ubiquitination, which can result in bands at a higher molecular weight.
Quantitative Data Summary
The following tables provide a summary of recommended starting concentrations and dilutions for cIAP1 Western blotting based on manufacturer datasheets and protocols.
Table 1: Recommended Primary Antibody Dilutions
| Antibody Name/Catalog # | Type | Recommended Dilution | Manufacturer |
| c-IAP1 Antibody #4952 | Polyclonal | 1:1000 | Cell Signaling Technology |
| Human cIAP-1/HIAP-2 Antibody AF8181 | Polyclonal | 0.5 µg/mL | R&D Systems |
| cIAP1 antibody (10022-1-AP) | Polyclonal | 1:500-1:2000 | Proteintech |
| c-IAP1 (D5G9) Rabbit mAb #7065 | Monoclonal | 1:1000 | Cell Signaling Technology |
| Anti-cIAP1 antibody [EPR4673] (ab108361) | Monoclonal | 1:1000 | Abcam |
| cIAP1 Rabbit pAb (A0985) | Polyclonal | 1:500 - 1:2000 | Abclonal |
Table 2: General Western Blot Parameters
| Parameter | Recommendation | Notes |
| Protein Loading | 20-30 µg of total cell lysate | May need to increase for low-abundance targets. |
| Blocking | 5% non-fat dry milk or BSA in TBST | Block for at least 1 hour at room temperature. |
| Primary Antibody Incubation | Overnight at 4°C | Gentle agitation is recommended. |
| Secondary Antibody Incubation | 1 hour at room temperature | |
| Washing | 3 x 5-10 minutes with TBST | After primary and secondary antibody incubations. |
Experimental Protocols & Workflows
Detailed cIAP1 Western Blot Protocol
This protocol outlines the key steps for detecting cIAP1 protein levels by Western blotting.
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per well onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Membrane Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-cIAP1 antibody (at the recommended dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
If necessary, strip the membrane and re-probe with a loading control antibody (e.g., β-actin or GAPDH).
-
cIAP1 Western Blot Workflow
Caption: A flowchart illustrating the major steps in a cIAP1 Western blot experiment.
cIAP1 Troubleshooting Logic
Caption: A decision tree for troubleshooting common cIAP1 Western blot issues.
Signaling Pathway
Simplified cIAP1 Signaling Context
cIAP1 is a member of the Inhibitor of Apoptosis (IAP) protein family and plays a crucial role in regulating apoptosis, or programmed cell death. It functions, in part, by inhibiting the activity of caspases, which are key executioners of apoptosis.
Caption: A simplified diagram showing cIAP1's inhibitory role in the apoptosis pathway.
References
- 1. Human cIAP-1/HIAP-2 Antibody AF8181: R&D Systems [rndsystems.com]
- 2. cIAP-1/HIAP-2 Antibody (S01-1C5) (NBP3-19605): Novus Biologicals [novusbio.com]
- 3. Anti-cIAP1 antibody [EPR4673] (ab108361) | Abcam [abcam.com]
- 4. static.abclonal.com [static.abclonal.com]
- 5. c-IAP1 Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Managing cIAP2 Upregulation After cIAP1 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with answers and troubleshooting guides for managing the compensatory upregulation of cellular inhibitor of apoptosis 2 (cIAP2) following the therapeutic inhibition of cIAP1.
Frequently Asked Questions (FAQs)
Q1: Why does cIAP2 protein expression increase when I inhibit cIAP1 with a SMAC mimetic?
A: Inhibition or degradation of cIAP1 disrupts a key cellular regulatory complex, leading to the activation of the non-canonical NF-κB signaling pathway. In resting cells, cIAP1 and cIAP2 are part of a complex with TRAF2 and TRAF3 that constantly ubiquitinates and targets NF-κB-inducing kinase (NIK) for proteasomal degradation[1][2][3]. When SMAC mimetics induce the degradation of cIAP1, NIK is no longer degraded and accumulates in the cell[3][4]. This stabilized NIK activates the non-canonical NF-κB pathway, which in turn drives the transcription of target genes, including BIRC3, the gene that encodes cIAP2.
Q2: What is the functional consequence of this cIAP2 upregulation?
A: The upregulation of cIAP2 is a primary mechanism of acquired resistance to SMAC mimetics and other cIAP1 inhibitors. cIAP1 and cIAP2 have redundant functions in regulating cell death and survival signaling. The newly synthesized cIAP2 can compensate for the loss of cIAP1, taking over its role in suppressing apoptosis and ultimately rendering the therapeutic agent less effective. Cells that upregulate cIAP2 can evade apoptosis that would otherwise be induced by the SMAC mimetic, particularly in the presence of stimuli like TNFα.
Q3: How can I confirm that cIAP2 upregulation is causing resistance in my experimental model?
A: The most direct way is to measure cIAP2 mRNA and protein levels after treatment.
-
Quantitative PCR (qPCR): Measure BIRC3 (cIAP2) mRNA levels at various time points after treatment. A significant increase (e.g., >20-fold) is a strong indicator of transcriptional upregulation.
-
Western Blotting: Analyze cIAP2 protein levels. You may observe an initial degradation followed by a strong rebound that surpasses baseline levels, confirming the compensatory response.
-
Functional Assays: To functionally link cIAP2 to resistance, you can use siRNA to specifically knock down cIAP2 and see if it re-sensitizes the cells to the cIAP1 inhibitor/SMAC mimetic.
Q4: Are cIAP1 and cIAP2 the only IAPs I should be concerned about?
A: While the cIAP1/cIAP2 compensatory loop is a major resistance mechanism, other IAPs like XIAP (X-linked inhibitor of apoptosis protein) also play critical roles. XIAP is a potent direct inhibitor of caspases-3, -7, and -9. The effectiveness of a SMAC mimetic can depend on its ability to antagonize XIAP in addition to inducing cIAP1/2 degradation. Therefore, it is often useful to monitor XIAP levels as well.
Troubleshooting Guides
Problem 1: My SMAC mimetic/cIAP1 inhibitor fails to induce significant apoptosis.
-
Possible Cause: Compensatory upregulation of cIAP2 is negating the pro-apoptotic effect of cIAP1 loss.
-
Troubleshooting Steps:
-
Verify Target Engagement: Confirm that your compound is effectively degrading cIAP1. Perform a time-course Western blot (e.g., 0, 1, 3, 6, 24 hours) to observe the rapid degradation of cIAP1.
-
Monitor cIAP2 Levels: On the same Western blot, probe for cIAP2. Look for an initial decrease followed by a strong rebound in protein levels, often starting a few hours after treatment.
-
Measure cIAP2 Transcript: Use qPCR to measure BIRC3 mRNA levels. A sharp increase in transcript levels will precede the rebound in protein and confirm activation of the NF-κB pathway.
-
Assess NF-κB Activation: Check for hallmarks of non-canonical NF-κB activation, such as the accumulation of NIK or the processing of p100 (NFKB2) to p52 by Western blot.
-
Problem 2: I've confirmed cIAP2 is upregulated. How can I prevent this and restore sensitivity?
Here are three common strategies to counteract cIAP2-mediated resistance.
Strategy A: Inhibit NF-κB Signaling
-
Rationale: Since cIAP2 upregulation is driven by NF-κB, inhibiting this pathway can block BIRC3 transcription.
-
Approach: Co-treat cells with the SMAC mimetic and an inhibitor of the NF-κB pathway.
-
Example Agents:
-
IKK inhibitors (e.g., BMS-345541): These block the kinase activity essential for NF-κB activation.
-
-
Expected Outcome: Suppression of cIAP2 rebound and increased sensitivity to SMAC mimetic-induced apoptosis.
Strategy B: Inhibit Transcription or Translation
-
Rationale: Use general inhibitors to broadly block the new gene expression required for the compensatory response. This is often used for mechanistic validation.
-
Approach: Co-treat cells with the SMAC mimetic and a transcriptional or translational inhibitor.
-
Example Agents:
-
Actinomycin D: A general transcription inhibitor.
-
Cycloheximide: A general protein synthesis inhibitor.
-
-
Expected Outcome: This should prevent the cIAP2 protein rebound and restore apoptotic sensitivity, confirming that de novo synthesis of cIAP2 is the cause of resistance.
Strategy C: Specific Gene Silencing with siRNA
-
Rationale: To specifically prove the role of cIAP2, use RNA interference to prevent its expression.
-
Approach: Transfect cells with siRNA targeting BIRC3 (cIAP2) prior to treating with the SMAC mimetic.
-
Expected Outcome: Cells treated with cIAP2 siRNA should not exhibit a rebound in cIAP2 protein and should show significantly higher rates of apoptosis compared to cells treated with a non-targeting control siRNA.
Visualized Pathways and Workflows
Caption: Mechanism of cIAP2 upregulation after cIAP1 inhibition.
References
- 1. Ubiquitin Ligases cIAP1 and cIAP2 Limit Cell Death to Prevent Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-redundant and complementary functions of adaptor proteins TRAF2 and TRAF3 in a ubiquitination cascade that activates NIK-dependent alternative NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]
- 4. Activation of noncanonical NF-κB requires coordinated assembly of a regulatory complex of the adaptors cIAP1, cIAP2, TRAF2, TRAF3 and the kinase NIK - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating cIAP1 as the Primary Target of Ligand 2: A Comparative Guide
This guide provides a comprehensive framework for validating Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) as the primary cellular target of a novel ligand, herein referred to as ligand 2. For comparative purposes, we will benchmark the performance of ligand 2 against well-characterized cIAP1 inhibitors, LCL161 and Birinapant. This document is intended for researchers, scientists, and drug development professionals engaged in target validation and mechanism-of-action studies.
Ligand 2 is a derivative of LCL161, a known IAP ligand. While direct quantitative data for ligand 2's standalone interaction with cIAP1 is not extensively available in public literature, its primary application is as the cIAP1-binding moiety in Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs). For the purpose of this guide, it is assumed that the binding characteristics of ligand 2 to cIAP1 are comparable to its parent compound, LCL161.
Comparative Analysis of cIAP1 Ligands
The selection of a suitable ligand for targeting cIAP1 depends on its binding affinity, cellular potency, and specificity. The following table summarizes key quantitative data for LCL161 and Birinapant, which serve as benchmarks for evaluating ligand 2.
| Parameter | LCL161 | Birinapant (TL32711) | Ligand 2 (projected) |
| Binding Affinity (Kd) to cIAP1 | Not explicitly found | <1 nM[1][2][3] | Sub-nanomolar to low nanomolar |
| IC50 for cIAP1 Inhibition | 0.4 nM (in MDA-MB-231 cells)[4][5] | Not explicitly found (activity demonstrated by cIAP1 degradation) | Low nanomolar |
| Binding Affinity (Kd) to XIAP | 35 nM (IC50) | 45 nM | Expected to be similar to LCL161 |
| Cellular Potency (Growth Inhibition) | IC50 ~0.5 µM to ~4 µM in various cell lines | IC50 of 10 nM in MDA-MB-231 cells | Cell line dependent |
Experimental Validation of Target Engagement
To rigorously validate that ligand 2 directly engages cIAP1 within a cellular context, a series of biophysical and biochemical assays are recommended. These experiments are crucial for confirming target binding and elucidating the functional consequences of this interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying target engagement in intact cells. The principle lies in the ligand-induced thermal stabilization of the target protein.
Experimental Workflow:
References
Navigating cIAP1 Experiments: A Guide to Positive and Negative Controls
cIAP1 is a key regulator of cellular signaling pathways, governing inflammation, immunity, and cell survival. Its role as an E3 ubiquitin ligase, particularly in the ubiquitination of RIPK1 and the regulation of the NF-κB pathway, makes it a compelling target in cancer and inflammatory diseases. To effectively probe cIAP1's function and the efficacy of potential inhibitors, a well-defined set of experimental controls is essential.
Comparative Overview of Controls for cIAP1 Experiments
The selection of appropriate controls is contingent on the specific experimental question and assay. Below is a summary of recommended positive and negative controls for common experimental approaches used to study cIAP1.
| Experimental Assay | Purpose | Positive Controls | Negative Controls |
| Western Blot | To detect changes in cIAP1 protein levels. | Treatment with Smac mimetics (e.g., LCL161, Birinapant): These compounds induce auto-ubiquitination and subsequent proteasomal degradation of cIAP1, leading to a decrease in its protein levels. | Vehicle control (e.g., DMSO): Used as a baseline for cIAP1 expression. Non-targeting siRNA: Controls for off-target effects of RNA interference. cIAP1 knockout/knockdown cells: Cells lacking cIAP1 serve as a definitive negative control for antibody specificity and to confirm the protein's absence. |
| Ubiquitination Assay (in vitro or in cellulo) | To measure the E3 ligase activity of cIAP1. | Recombinant active cIAP1: Used in in vitro assays to ubiquitinate a known substrate like RIPK1 or for auto-ubiquitination. Stimulation with TNFα: In cell-based assays, TNFα can induce cIAP1-mediated ubiquitination of signaling components. | E3 ligase-dead cIAP1 mutant (e.g., H588A): A point mutation in the RING domain abrogates E3 ligase activity without affecting protein expression, serving as a specific negative control. cIAP1 inhibitor (e.g., D19): A small molecule that directly inhibits the E3 ligase activity of cIAP1. No E1 or E2 enzyme: In in vitro ubiquitination assays, omitting these essential components of the ubiquitination cascade prevents the reaction. |
| Cell Viability/Apoptosis Assay | To assess the impact of cIAP1 modulation on cell survival. | Treatment with Smac mimetics +/- TNFα: Smac mimetics sensitize cells to TNFα-induced apoptosis by degrading cIAP1, leading to increased cell death. | Vehicle control (e.g., DMSO): Establishes the baseline cell viability. Non-targeting siRNA: Controls for non-specific effects on cell viability. Caspase inhibitors (e.g., zVAD-fmk): Broad-spectrum caspase inhibitors can block apoptosis downstream of cIAP1 inhibition, confirming a caspase-dependent cell death mechanism. |
| NF-κB Reporter Assay | To measure the effect of cIAP1 on NF-κB signaling. | TNFα stimulation: A potent activator of the canonical NF-κB pathway, which is regulated by cIAP1. | cIAP1 knockout/knockdown cells: The absence of cIAP1 impairs TNFα-induced NF-κB activation. IKK inhibitor (e.g., BAY 11-7082): Directly inhibits a key kinase downstream in the NF-κB pathway, serving as a control for the pathway itself. |
Key Signaling Pathways and Experimental Workflows
To visualize the context in which these controls operate, the following diagrams illustrate the canonical NF-κB signaling pathway involving cIAP1 and a typical experimental workflow for testing a cIAP1 inhibitor.
Caption: Canonical NF-κB signaling pathway initiated by TNFα, highlighting the central role of cIAP1 in RIPK1 ubiquitination.
In Vivo Efficacy of cIAP1 Ligands: A Comparative Analysis for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of cIAP1 ligands, also known as SMAC mimetics, against other emerging targeted cancer therapies. This document summarizes key preclinical data, details experimental methodologies, and visualizes the underlying biological pathways to aid in the evaluation and selection of promising therapeutic candidates.
Cellular inhibitor of apoptosis protein 1 (cIAP1) has emerged as a critical regulator of programmed cell death and a promising target in oncology. Small molecule cIAP1 ligands, which mimic the endogenous protein SMAC/DIABLO, induce the degradation of cIAP1 and its homolog cIAP2, leading to the activation of apoptotic pathways in cancer cells. This guide focuses on the in vivo performance of representative cIAP1 ligands—GDC-0152, LCL161, and Birinapant—and compares them with other targeted agents that modulate apoptosis, namely Bcl-2 inhibitors, MDM2 inhibitors, and TRAIL receptor agonists.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize the in vivo efficacy of various cIAP1 ligands and alternative therapies in preclinical cancer models.
Table 1: In Vivo Efficacy of cIAP1 Ligands (SMAC Mimetics)
| Compound (cIAP1 Ligand) | Cancer Model | Dosing Regimen | Outcome |
| GDC-0152 | MDA-MB-231 breast cancer xenograft | 10, 50, or 100 mg/kg, once weekly, oral | Significant tumor volume reduction at all doses. |
| LCL161 | NSCLC xenograft (in combination with paclitaxel) | LCL161: Not specified; Paclitaxel: Not specified | Combination inhibited tumor growth more effectively than either agent alone. |
| Birinapant | Patient-derived xenotransplant (ovarian, colorectal, melanoma) | 30 mg/kg, intraperitoneally, every third day | Inhibition of tumor growth in approximately one-third of models[1][2]. |
| Birinapant | Melanoma xenograft (451Lu and 1025Lu) | Not specified | Significant slowing of tumor growth as a single agent, despite in vitro resistance[1]. |
Table 2: In Vivo Efficacy of Alternative Apoptosis-Targeting Therapies
| Therapeutic Class | Compound Example | Cancer Model | Dosing Regimen | Outcome |
| Bcl-2 Inhibitor | Venetoclax (ABT-199) | Neuroblastoma xenograft (BCL-2 high) | Not specified | Tumor growth inhibition. |
| MDM2 Inhibitor | Idasanutlin | Not specified (in combination with axitinib) | Not specified | Combination significantly induced apoptosis superior to monotherapy in vitro. |
| TRAIL Receptor Agonist | rhTRAIL (in combination with ONC201) | MDA-MB-361 breast cancer xenograft | Not specified | Significantly reduced tumor growth rate compared to control. |
| Standard Chemotherapy | Docetaxel | MDA-MB-231 breast cancer xenograft | Not specified | Tumor growth inhibition. Combination with Motesanib showed significantly increased inhibition. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are the protocols for the key experiments cited in this guide.
Xenograft Tumor Models
-
Cell Lines and Animal Models: Human cancer cell lines, such as MDA-MB-231 (breast cancer), A549 (non-small cell lung cancer), and various melanoma cell lines, are commonly used. These cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice) to establish xenograft tumors. For patient-derived xenograft (PDX) models, tumor fragments from patients are directly implanted into mice.
-
Tumor Implantation and Growth Monitoring: A specified number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of the mice. Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is often calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration:
-
GDC-0152: Administered orally (p.o.) once weekly at doses of 10, 50, or 100 mg/kg.
-
Birinapant: Administered intraperitoneally (i.p.) every third day at a dose of 30 mg/kg.
-
LCL161: The specific dosing regimen in the cited combination study with paclitaxel was not detailed.
-
-
Efficacy Assessment: The primary endpoint is typically the inhibition of tumor growth, measured by the change in tumor volume over time compared to a vehicle-treated control group. Statistical analyses are performed to determine the significance of the observed anti-tumor effects.
Pharmacodynamic Studies
-
Western Blot Analysis: To confirm the mechanism of action, tumors can be excised from treated and control animals at specified time points. Protein lysates are then prepared and subjected to Western blotting to assess the levels of target proteins, such as cIAP1, cIAP2, and cleaved caspases, to demonstrate target engagement and downstream signaling effects.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by cIAP1 ligands and a general workflow for in vivo efficacy studies.
Comparison with Alternative Therapies
cIAP1 ligands represent a promising class of targeted agents, but they are part of a broader landscape of therapies aimed at inducing apoptosis in cancer cells.
-
Bcl-2 Inhibitors (e.g., Venetoclax): These drugs target the anti-apoptotic protein Bcl-2, which is often overexpressed in various cancers. By inhibiting Bcl-2, they unleash pro-apoptotic proteins, leading to cell death. Venetoclax has shown significant efficacy in hematological malignancies and is being explored in solid tumors.
-
MDM2 Inhibitors (e.g., Idasanutlin): In cancers with wild-type p53, the MDM2 protein often suppresses p53's tumor-suppressive functions. MDM2 inhibitors block this interaction, reactivating p53 and inducing apoptosis or cell cycle arrest. These agents are in clinical development for various cancers.
-
TRAIL Receptor Agonists: Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) can selectively induce apoptosis in cancer cells by binding to its death receptors. Agonistic antibodies or recombinant TRAIL have been investigated, often in combination with other agents, to enhance their pro-apoptotic effects.
-
Standard Chemotherapy (e.g., Taxanes, Anthracyclines): Conventional cytotoxic agents remain a cornerstone of cancer treatment. They induce DNA damage or disrupt cellular processes, ultimately leading to apoptosis. Combination therapies with targeted agents like cIAP1 ligands aim to enhance the efficacy of chemotherapy and overcome resistance.
Conclusion
The in vivo data for cIAP1 ligands such as GDC-0152 and Birinapant demonstrate their potential as anti-cancer agents, both as monotherapies in sensitive models and in combination with standard chemotherapy. Their unique mechanism of action, which involves the degradation of cIAP1/2 and subsequent activation of caspase-8, offers a distinct approach to inducing apoptosis compared to other targeted therapies. For researchers and drug developers, the choice of therapeutic strategy will depend on the specific cancer type, its underlying molecular characteristics, and the potential for synergistic combinations. The information presented in this guide provides a foundation for making informed decisions in the preclinical development of novel cancer therapeutics.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling cIAP1 Ligand 2
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with cIAP1 ligand 2. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
All personnel handling this compound must use the following personal protective equipment. This is a mandatory requirement to prevent skin and eye contact, inhalation, and ingestion.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) meeting ASTM D6978 standard.[3] | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect eyes from splashes or dust.[2] |
| Skin and Body | Impervious laboratory coat or gown, closed at the back, with long sleeves and closed cuffs.[2] | To protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-certified N95 or higher respirator. | Required when handling the powder form outside of a containment primary engineering control (C-PEC) to prevent inhalation of dust particles. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedures diligently to minimize exposure and ensure safe handling of this compound throughout the experimental workflow.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear chemotherapy gloves when unpacking.
-
Store the compound in a designated, locked, and well-ventilated area.
-
Recommended storage conditions are at room temperature in the continental US, though this may vary elsewhere. For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, preferably under nitrogen.
2. Preparation and Handling:
-
All handling of this compound, especially in its powdered form, should be conducted in a certified chemical fume hood or a containment primary engineering control (C-PEC) to avoid aerosol formation and dust inhalation.
-
Ensure adequate ventilation in the work area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound.
3. In Case of Exposure:
-
If on skin: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide respiratory support.
-
If in eyes: Flush with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting.
-
In all cases of exposure, seek immediate medical attention.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Categorization: All materials that have come into contact with this compound, including unused compound, empty containers, contaminated PPE, and labware, should be treated as hazardous chemical waste.
-
Containment:
-
Collect solid waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Collect liquid waste in a separate, sealed, and appropriately labeled hazardous waste container.
-
-
Disposal Procedure: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Do not dispose of this compound down the drain.
Visualizing the Workflow and Signaling Pathway
To further clarify the operational procedures and the biological context of cIAP1, the following diagrams are provided.
cIAP1 is a key regulator of apoptosis and NF-κB signaling. It functions as an E3 ubiquitin ligase to promote cell survival by activating the NF-κB pathway and inhibiting caspases, the primary executioners of apoptosis. cIAP1 ligands, such as this compound, act as SMAC mimetics to inhibit cIAP1. This inhibition prevents the suppression of apoptosis, leading to programmed cell death, a mechanism of significant interest in cancer research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
